molecular formula C8H11FO2 B3102709 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 142273-44-7

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B3102709
CAS No.: 142273-44-7
M. Wt: 158.17 g/mol
InChI Key: PUFPTTSOKWIOJA-UHFFFAOYSA-N
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Description

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS 142273-44-7) is a fluorinated spirocyclic organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . Its structure incorporates both a fluorine atom and a spirocyclic dioxolane ring fused to a cyclohexene ring, making it a valuable and versatile synthetic intermediate for researchers in medicinal chemistry. The incorporation of fluorine into organic scaffolds is a well-established strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . This compound serves as a key precursor for the development of novel bioactive molecules, including Fluoro-perhexiline derivatives that are being investigated for their therapeutic potential in targeting conditions such as heart failure, angina, and various cancers through the inhibition of carnitine palmitoyltransferase (CPT) . As a specialized building block, it is particularly useful for constructing complex molecules aimed at exploring new chemical space in areas like sigma receptor ligand development . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1H,2-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPTTSOKWIOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1F)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576562
Record name 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-44-7
Record name 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 142273-44-7) serves as a critical fluorinated building block in medicinal chemistry. It functions as a protected form of 4-fluoro-3-cyclohexen-1-one , a scaffold frequently employed to introduce metabolic stability and bioisosteric properties into drug candidates. The vinyl fluoride moiety mimics the electronic properties of an enol or amide bond while resisting metabolic hydrolysis.

This guide analyzes the primary synthesis pathways, focusing on the transition from legacy reagents (DAST) to scalable, modern protocols (BAST/Deoxo-Fluor) that prioritize safety and selectivity.

Key Technical Challenges
  • Selectivity: The primary challenge is favoring the formation of the vinyl fluoride (alkene) over the thermodynamically stable gem-difluoride byproduct.

  • Thermal Stability: Traditional fluorinating agents are prone to catastrophic decomposition at elevated temperatures.

  • Purification: The boiling points of the vinyl fluoride and gem-difluoride are often similar, making chromatographic separation inefficient on a large scale.

Synthesis Pathways: Mechanistic Analysis

The synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene is dominated by Deoxofluorination-Elimination strategies. The choice of reagent and base dictates the product distribution.

Pathway A: The BAST/Pyridine Protocol (Industrial Standard)

This is the most robust route for scale-up. It utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (BAST/Deoxo-Fluor) in the presence of an organic base.

  • Mechanism: The ketone oxygen attacks the sulfur center of the BAST reagent, releasing fluoride. The fluoride ion then acts as a base (or a nucleophile). In the presence of an exogenous base (Pyridine), proton abstraction from the

    
    -carbon is favored, leading to the elimination of the sulfur leaving group and formation of the double bond (Vinyl Fluoride).
    
  • Why BAST? Unlike Diethylaminosulfur trifluoride (DAST), BAST does not decompose violently until much higher temperatures, allowing for safer processing.

Pathway B: The DAST Route (Legacy/Academic)

Historically used in small-scale academic settings. Without careful temperature control and base additives, this pathway frequently yields high percentages of the gem-difluoro impurity (8,8-difluoro-1,4-dioxaspiro[4.5]decane).

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

SynthesisPathways Start 1,4-Cyclohexanedione Monoethylene Ketal Intermediate Alkoxy-Aminosulfur Intermediate Start->Intermediate + Fluorinating Agent (BAST/DAST) GemDifluoro Gem-Difluoro Byproduct (Impurity) Intermediate->GemDifluoro Nucleophilic Substitution (No Base/Low Temp) VinylFluoro 8-Fluoro-1,4-dioxaspiro [4.5]dec-7-ene (Target) Intermediate->VinylFluoro Elimination (+ Pyridine/Heat)

Figure 1: Divergent reaction pathways in the deoxofluorination of cyclic ketones. Base promotes the elimination pathway to the target vinyl fluoride.

Detailed Experimental Protocol

The following protocol is derived from optimized industrial patent literature (CN107827721B) and adapted for laboratory reproducibility. It maximizes the yield of the ene product.

Reagents & Materials
ComponentRoleStoichiometryNotes
1,4-Cyclohexanedione monoethylene ketal Substrate1.0 eqDried under vacuum before use.
BAST (Deoxo-Fluor) Fluorinating Agent1.2 eqHandle in fume hood; moisture sensitive.
Pyridine Base3.0 eqEssential for elimination selectivity.
Dichloromethane (DCM) Solvent5-10 VolAnhydrous required.
Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Flame-dry the apparatus and purge with nitrogen.

  • Charge & Cool:

    • Add Dichloromethane (DCM) and Pyridine (3.0 eq) to the flask.

    • Add 1,4-Cyclohexanedione monoethylene ketal (1.0 eq) . Stir until fully dissolved.

    • Cool the reaction mixture to 0°C to 10°C using an ice/water bath.

  • Reagent Addition (Critical Step):

    • Load BAST (1.2 eq) into the addition funnel.[1]

    • Add BAST dropwise over 30–60 minutes.

    • Note: The reaction is exothermic. Ensure internal temperature does not exceed 15°C during addition to prevent runaway decomposition.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm naturally to 25°C (Room Temperature) .

    • Stir for 12 hours .

    • Monitoring: Check progress via TLC or GC. The starting ketone signal should disappear.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Caution: CO₂ evolution will occur.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine organic layers and wash with:

      • 1N HCl (to remove excess pyridine).

      • Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure.

    • For high purity (>98%), perform vacuum distillation or flash chromatography (Silica gel; Hexane/EtOAc gradient).

Analytical Characterization & Data

To validate the synthesis, compare analytical data against the following standard values.

Expected NMR Profile

The presence of the vinyl fluoride is confirmed by the distinct splitting pattern of the alkene proton and the fluorine signal.

NucleusShift (

)
MultiplicityAssignmentInterpretation
¹H NMR ~5.2 - 5.4 ppmDoublet of MultipletsVinyl Proton (C7-H)Coupling to Fluorine (

Hz) confirms vinyl-F bond.
¹⁹F NMR ~ -110 to -130 ppmMultipletVinyl FluorideDistinct from gem-difluoro signal (typically ~ -90 to -100 ppm).
¹³C NMR ~150 - 160 ppmDoublet (

Hz)
C-F Carbon (C8)Large coupling constant characteristic of C-F bond.
Comparison of Fluorinating Agents
FeatureDAST (Diethylaminosulfur trifluoride)BAST (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Low (Decomposes >50°C)High (Stable up to ~90°C)
Safety Profile High explosion risk on scaleLower risk; preferred for scale-up
Selectivity Moderate (Requires precise temp control)High (With pyridine additive)
Physical State Liquid (Fumes in air)Liquid (Less fuming)

Troubleshooting & Optimization

Issue: High Gem-Difluoro Impurity

If the final product contains >5% of the saturated gem-difluoride:

  • Increase Base: Ensure Pyridine is dry and present in at least 3.0 equivalents.

  • Temperature: Do not cool below 0°C during the reaction phase. Slightly elevated temperatures (reflux in DCM) can promote the elimination of the intermediate to the alkene.

Issue: Low Yield / Decomposition
  • Moisture Control: BAST hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Quenching: Quenching too rapidly can cause heat spikes that degrade the ketal protecting group.

References

  • Vertex Pharmaceuticals. (2018). Method for synthesizing 4-fluorocyclohexanone.[1] CN107827721B. Google Patents.

  • Middleton, W. J. (1975). New fluorinating reagents.[2][3] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Napolitano, E., et al. (1988). Simple synthesis of 4-fluoro-3-cyclohexen-1-one. Synthetic Communications.[4] [Link]

Sources

Safety Data Sheet (SDS) and handling of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure features two critical functional moieties: a vinyl fluoride within a cyclohexene ring and a 1,3-dioxolane (ketal) protecting group.

Why this guide exists: Standard Safety Data Sheets (SDS) for niche intermediates often provide generic "Warning" classifications without addressing the specific chemical instabilities inherent to the structure. This guide bridges that gap, focusing on the acid-lability of the ketal and the reactive nature of the vinyl fluoride , providing a self-validating workflow for researchers.

Physicochemical Profile & Identification

The following data aggregates vendor specifications and predicted properties based on structure-activity relationships (SAR).

PropertySpecification / DataNotes
CAS Number 142273-44-7 Primary Identifier
IUPAC Name 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-eneSynonyms: 1-Fluoro-4,4-(ethylenedioxy)cyclohex-1-ene
Molecular Formula C₈H₁₁FO₂MW: 158.17 g/mol
Physical State Liquid or Low-Melting SolidOften an oil at RT; may solidify at 2-8°C.
Solubility DCM, THF, Ethyl AcetateImmiscible with water.[1]
Flash Point > 60°C (Predicted)Treat as Combustible Liquid (Class IIIA).
Storage Temp 2°C to 8°C Critical: Store under inert atmosphere (Argon/N₂).

Hazard Identification & Toxicology (GHS)

While classified generally as an Irritant, the chemical hazards outweigh the acute toxicological hazards during standard handling.

GHS Classification[4][8][11][12]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][6][4][5]

  • H335: May cause respiratory irritation.[2][7][3][6][4][5]

The "Hidden" Hazard: Acid-Catalyzed Hydrolysis

The 1,3-dioxolane ring is a protecting group for a ketone. Exposure to moisture and trace acid (even atmospheric CO₂ in humid conditions) can hydrolyze this group.

The Risk: Hydrolysis yields 4-fluoro-cyclohex-3-en-1-one . Unlike the parent spiro-compound, this deprotected enone is an


-unsaturated ketone (Michael Acceptor), which is significantly more reactive toward biological nucleophiles (proteins/DNA) and carries a higher potential for sensitization and toxicity.

Stability & Degradation Logic

To ensure scientific integrity, researchers must understand why storage conditions are strict. The diagram below illustrates the degradation pathway that necessitates anhydrous, non-acidic storage.

DegradationPathway Compound 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (Stable Precursor) Intermediate Hemiketal Intermediate Compound->Intermediate Protonation Trigger Trigger: Acid (H+) + H2O (Humidity/Acidic Glassware) Trigger->Intermediate Product 4-Fluoro-cyclohex-3-en-1-one (Reactive Michael Acceptor) Intermediate->Product Hydrolysis Byproduct Ethylene Glycol Intermediate->Byproduct Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway. The rupture of the dioxolane ring releases a reactive enone, altering the safety profile of the material.

Safe Handling Protocol (Self-Validating System)

This protocol is designed to be self-validating : every step includes a check to ensure the material's integrity before proceeding.

A. Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood.

  • Inert Atmosphere: Re-seal containers under a blanket of Nitrogen or Argon.

  • Glassware: DO NOT use glassware recently cleaned with acidic solutions (e.g., Chromic acid, Piranha solution) unless thoroughly neutralized. Surface acidity can initiate degradation.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection. For prolonged immersion, use Laminate film (Silver Shield).

  • Eyes: Chemical splash goggles.

  • Body: Lab coat + chemically resistant apron if handling >100g.

C. Experimental Workflow

HandlingWorkflow Start Receipt of Material (CAS 142273-44-7) Storage Storage: 2-8°C Under Argon/Nitrogen Start->Storage Check Quality Check (Self-Validation) Run TLC/NMR Storage->Check Before Use Decision Is Enone Present? Check->Decision Purify Repurify (Basic Alumina Filtration) Decision->Purify Yes (>5%) Use Proceed to Synthesis (Avoid Acidic Media) Decision->Use No (<1%) Purify->Check Re-verify Waste Disposal (Halogenated Stream) Use->Waste

Figure 2: Operational workflow emphasizing the "Quality Check" step to detect acid-hydrolysis prior to usage.

D. The "Self-Validation" Step (Quality Control)

Before committing the material to a high-value synthesis, perform this rapid check:

  • TLC Method: Silica gel plate. Eluent: 10% Ethyl Acetate in Hexanes.

    • Observation: The ketal (product) is less polar. The hydrolyzed ketone will appear as a more polar spot (lower Rf) and may stain strongly with UV/Anisaldehyde.

  • NMR Check (Optional): Look for the disappearance of the ethylene ketal singlet (~3.9-4.0 ppm) and appearance of enone signals.

Emergency & Fire Response

Fire Fighting (HF Risk)

Because this molecule contains fluorine, thermal decomposition (fire) will release Hydrogen Fluoride (HF) gas.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do not use water jets (spreads the chemical).[8]

  • Special Hazard: Firefighters must wear full neoprene gear and SCBA.

  • Post-Fire: Neutralize the area with Calcium Gluconate or Calcium Carbonate to bind fluoride ions.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. If redness persists (potential HF release from degradation), apply Calcium Gluconate gel as a precaution.

  • Eye Contact: Rinse for 15 minutes.[7][3] Seek medical attention immediately.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve in a combustible solvent (Acetone/Ethanol).

    • Place in the "Halogenated Waste" container.

    • Prohibition: Do not mix with strong acid waste streams to prevent exothermic hydrolysis and pressure buildup in the waste drum.

References

  • ChemScene. (2024). Safety Data Sheet: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS 142273-44-7).[9][10] Retrieved from

  • BLD Pharm. (2024).[3][10] Product Specifications and Safety: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene. Retrieved from

  • International Labour Organization (ILO). (2021). ICSC 0598 - Vinyl Fluoride (Analogous Hazard Data). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for 1,3-dioxolane stability and hydrolysis conditions).
  • National Institute of Standards and Technology (NIST). (2023). 1,4-Dioxaspiro[4.5]decane (Parent Structure Properties). Retrieved from

Sources

Applications of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene in Medicinal Chemistry

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery. The strategic incorporation of three-dimensional scaffolds and fluorine atoms has emerged as a powerful approach to overcome challenges in potency, selectivity, and pharmacokinetics. This guide delves into the untapped potential of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, a unique molecular architecture combining a rigid spirocyclic core with a synthetically versatile vinyl fluoride moiety. While direct applications of this specific molecule are not yet extensively documented, this paper will explore its promise by dissecting the well-established roles of its constituent parts—the 1,4-dioxaspiro[4.5]decane system, the vinyl fluoride group, and the strategic placement of fluorine. We will present hypothesized applications, plausible synthetic routes based on established methodologies, and the underlying scientific rationale for its potential as a valuable building block for the next generation of therapeutics.

The Imperative for Three-Dimensionality: The Spirocyclic Advantage

For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the concept of "escaping from flatland" has gained significant traction, emphasizing the need for molecules with greater three-dimensionality (3D) to improve interactions with complex biological targets and enhance drug-like properties.[1] Spirocycles, which feature two rings sharing a single atom, are quintessential 3D scaffolds.

The incorporation of a spirocyclic core, such as the 1,4-dioxaspiro[4.5]decane system, offers several distinct advantages in drug design:

  • Inherent Three-Dimensionality : The quaternary spiro-carbon atom forces the connected rings into orthogonal planes, creating a rigid structure that projects substituents into defined vectors in 3D space. This pre-organization can lead to a more favorable interaction with the binding sites of proteins, improving potency and selectivity.[2][3]

  • Improved Physicochemical Properties : Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is correlated with a higher success rate in clinical development. Spirocycles inherently increase the Fsp³ count, which can lead to improved solubility, reduced promiscuity, and better metabolic stability compared to their flat aromatic counterparts.[1][3]

  • Conformational Restriction : By replacing flexible chains or rotatable bonds, the rigid spirocyclic scaffold reduces the entropic penalty upon binding to a target, which can translate to higher affinity.[4][5] This rigidity also provides a limited number of well-defined conformations, which is beneficial for structure-based drug design.[2]

The 1,4-dioxaspiro[4.5]decane moiety itself is a recognized building block in medicinal chemistry, serving as a foundational element in the development of agents targeting the central nervous system and inflammatory disorders.[6][7] For instance, derivatives have been synthesized as potent and selective 5-HT1A receptor agonists, demonstrating the scaffold's utility in creating CNS-active compounds.[7]

Caption: Logical flow of spirocycle advantages in drug design.

The Fluorine Factor: A Strategic Tool for Optimizing Drug Candidates

The substitution of hydrogen or a hydroxyl group with fluorine is one of the most powerful and widely used strategies in medicinal chemistry.[8] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.35 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the strength of the C-F bond—allow it to profoundly influence a molecule's biological profile.[9]

Key Impacts of Fluorination:

Property AffectedConsequence of Fluorine Substitution
Metabolic Stability The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[10]
Binding Affinity The strong electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, potentially leading to stronger interactions (e.g., hydrogen bonds) with the target protein.[9]
Lipophilicity Fluorine substitution generally increases lipophilicity, which can be modulated to optimize cell permeability and tissue distribution.[11]
Conformation Fluorine can induce specific conformational preferences through electrostatic interactions, helping to lock the molecule in its bioactive conformation.

The vinyl fluoride moiety present in 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene is of particular interest. This functional group is found in a number of biologically active compounds, and its geometric configuration (E/Z isomerism) is often critical to biological activity.[12] Furthermore, the vinyl fluoride can serve as a synthetic handle for further functionalization or as a bioisostere for other groups, providing a point of diversification in a lead optimization campaign.[13][14]

Bioisosteric_Replacement cluster_0 Parent Molecule cluster_1 Fluorinated Analog Parent R-C-H Site of Metabolism Analog R-C-F Blocked Metabolism Parent:f0->Analog:f0 Bioisosteric Replacement Parent:f1->Analog:f1 Enhances Pharmacokinetics

Caption: Bioisosteric replacement of Hydrogen with Fluorine to block metabolism.

Synergistic Potential: The Promise of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

By combining the rigid, three-dimensional 1,4-dioxaspiro[4.5]decane core with the electronically distinct and synthetically useful vinyl fluoride, 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene emerges as a scaffold with significant potential. The spirocyclic system provides a stable platform to precisely orient the vinyl fluoride and any other substituents toward key interaction points within a protein's binding pocket.

Hypothesized Applications:

  • Kinase Inhibitors : The scaffold could be used to develop hinge-binding fragments where the dioxolane oxygens or other appended groups form critical hydrogen bonds, while the fluorinated ring system occupies hydrophobic pockets.

  • GPCR Ligands : Spirocycles are considered privileged structures for G protein-coupled receptor (GPCR) ligands.[2] The defined 3D structure of the title compound could enable selective interaction with the complex transmembrane domains of these receptors.

  • Covalent Modulators : The vinyl fluoride group, under certain conditions or with further modification, could potentially act as a Michael acceptor, enabling the development of targeted covalent inhibitors.

  • Protease Inhibitors : The rigid backbone can be used to mimic peptide turn conformations, placing functional groups in the appropriate P1, P2, etc., pockets of a protease active site. The fluorine could enhance binding in hydrophobic sub-pockets.

The true value of this scaffold lies in its ability to serve as a starting point for library synthesis, allowing for systematic exploration of the chemical space around a biological target.

Caption: Interplay of features in 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

Proposed Synthetic Strategies

A practical and scalable synthesis is crucial for the adoption of any new building block. Below is a proposed synthetic workflow for 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, based on established and reliable chemical transformations.

Synthesis_Workflow A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ketal Protection C Intermediate Hydrazone B->C Shapiro Reaction (Hydrazone formation) D 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene C->D Fluorination

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure protects one of the ketone functionalities of 1,4-cyclohexanedione, providing the key spirocyclic precursor.

  • Reactants:

    • 1,4-Cyclohexanedione (1.0 eq)

    • Ethylene glycol (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione, toluene, and ethylene glycol.

    • Add the catalytic amount of p-TSA to the mixture.

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Experimental Protocol 2: Synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (Proposed)

This proposed route utilizes a Shapiro reaction followed by electrophilic fluorination to install the vinyl fluoride moiety.[15]

  • Reactants:

    • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

    • Tosylhydrazide (1.05 eq)

    • n-Butyllithium (n-BuLi) (2.2 eq)

    • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Hydrazone Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one and tosylhydrazide in methanol with a catalytic amount of acetic acid. Stir at room temperature until TLC analysis indicates complete conversion to the tosylhydrazone. Isolate and dry the product.

    • Vinyllithium Formation: Dissolve the tosylhydrazone in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Slowly add n-BuLi (2.2 eq) and allow the reaction to slowly warm to 0 °C. The formation of the vinyllithium intermediate is typically accompanied by the evolution of nitrogen gas.

    • Fluorination: Cool the reaction mixture back down to -78 °C.

    • Add a solution of NFSI in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to isolate 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

Conclusion and Future Outlook

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene represents a compelling, yet underexplored, scaffold for medicinal chemistry. By leveraging the established benefits of spirocyclic systems and strategic fluorination, this building block offers a clear pathway to novel, three-dimensional chemical matter. The inherent rigidity of the core, combined with the unique electronic properties and synthetic versatility of the vinyl fluoride group, provides a powerful platform for designing potent, selective, and metabolically robust drug candidates. The proposed synthetic route offers a practical entry point for its synthesis and subsequent derivatization. It is our expert opinion that the investment in synthesizing and evaluating libraries based on this core will be a fruitful endeavor for researchers aiming to tackle challenging biological targets and expand the frontiers of drug discovery.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

  • Organic Chemistry Portal. Vinyl fluoride synthesis by fluorination. [Link]

  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Wiley Online Library. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Link]

  • ResearchGate. Strategies for the synthesis of vinyl fluorides. [Link]

  • ACS Publications. (2023, July 13). Practical Synthesis of Terminal Vinyl Fluorides. [Link]

  • National Center for Biotechnology Information. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Link]

  • RSC Publishing. (2025, April 17). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • National Center for Biotechnology Information. (2023, August 4). Practical Synthesis of Terminal Vinyl Fluorides. [Link]

  • National Center for Biotechnology Information. (2017, January 5). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Link]

  • ResearchGate. Modification of biorelevant ketones by application of the spirocyclization reaction. [Link]

  • National Center for Biotechnology Information. Spirocyclic derivatives as antioxidants: a review. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Application Note for the synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene .

Executive Summary

8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 142273-44-7) is a critical fluorinated building block used in the synthesis of pharmaceutical candidates, particularly as a masked equivalent of 4-fluoro-3-cyclohexen-1-one.[1][2] Its vinyl fluoride moiety acts as a bioisostere for enol ethers or amides, modifying the metabolic stability and lipophilicity of bioactive scaffolds.

This guide details a robust, scalable two-step protocol starting from commercially available 1,4-cyclohexanedione. The core transformation utilizes a base-promoted deoxyfluorination-elimination strategy to install the vinyl fluoride functionality with high regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the selective monofunctionalization of a symmetric dione, followed by a fluorination-elimination sequence.

Pathway Logic:

  • Protection: Desymmetrization of 1,4-cyclohexanedione via mono-ketalization.[3]

  • Functionalization: Conversion of the remaining ketone to a vinyl fluoride. While direct fluorination of alkenes is difficult, Deoxyfluorination of ketones using aminosulfur trifluorides (e.g., DAST, BAST) in the presence of a base favors the formation of the vinyl fluoride over the gem-difluoride.

Reaction Scheme Visualization

SynthesisRoute SM 1,4-Cyclohexanedione (Starting Material) Inter 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal Intermediate) SM->Inter Step 1: Ethylene Glycol, p-TSA, Toluene Target 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (Target Vinyl Fluoride) Inter->Target Step 2: BAST or DAST, Pyridine, DCM

Figure 1: Synthetic pathway from 1,4-cyclohexanedione to the target vinyl fluoride.[4]

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal)

Note: If 1,4-dioxaspiro[4.5]decan-8-one is purchased commercially, proceed directly to Step 2.

Objective: Selective protection of one ketone group. Challenge: Avoiding the formation of the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).

Materials Table
ReagentMW ( g/mol )Equiv.[4][5]AmountRole
1,4-Cyclohexanedione112.131.056.0 gSubstrate
Ethylene Glycol62.071.134.1 gProtecting Group
p-Toluenesulfonic acid (pTSA)172.200.054.3 gCatalyst
Toluene92.14-500 mLSolvent
Procedure
  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,4-cyclohexanedione, ethylene glycol, pTSA, and toluene to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Critical Control Point: Stop the reaction immediately when the theoretical amount of water (~9 mL for 0.5 mol scale) is collected or when TLC indicates significant formation of the bis-ketal (higher Rf).

  • Workup: Cool to room temperature (RT). Wash the organic phase with saturated NaHCO₃ (2 x 100 mL) to neutralize the acid, followed by brine (100 mL).

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. The crude solid often contains starting material and bis-ketal.

    • Purification Method: Recrystallize from cyclohexane or perform column chromatography (Silica, Hexane/EtOAc 4:1) to isolate the mono-ketal.

  • Yield: Expect 45–60% yield of a white solid.

Step 2: Deoxyfluorination to 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Objective: Conversion of the ketone to the vinyl fluoride. Mechanism: The ketone reacts with the aminosulfur trifluoride to form an intermediate alkoxyaminosulfur difluoride. In the presence of a base (pyridine), proton abstraction leads to the elimination of HF and the leaving group, forming the alkene (vinyl fluoride) rather than the gem-difluoride.

Materials Table
ReagentMW ( g/mol )Equiv.[4][5]AmountRole
1,4-Dioxaspiro[4.5]decan-8-one156.181.015.6 g (100 mmol)Substrate
BAST (Deoxo-Fluor) or DAST221.251.226.5 gFluorinating Agent
Pyridine79.103.023.7 gBase / Eliminator
Dichloromethane (DCM)84.93-150 mLSolvent

Note: BAST (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability, but DAST is equally effective for this transformation.

Detailed Protocol
  • Safety Prep: Perform all operations in a well-ventilated fume hood. DAST/BAST reacts violently with water to produce HF. Use plasticware (polypropylene) if possible, or dry glassware.

  • Solvation: In a 500 mL 3-neck flask under Nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-one and Pyridine in anhydrous DCM .

  • Cooling: Cool the solution to 0–10°C using an ice/water bath.

  • Addition: Add BAST (or DAST) dropwise via a syringe pump or addition funnel over 30 minutes.

    • Observation: The reaction is exothermic. Maintain internal temperature < 15°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25°C . Stir for 12 hours .

    • Monitoring: Check reaction progress by TLC or GC-MS. The starting ketone peak should disappear.

  • Quenching (Critical):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a stirred beaker containing saturated aqueous NaHCO₃ (300 mL). Caution: Vigorous CO₂ evolution.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2 x 100 mL).

  • Drying: Combine organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid polymerizing the vinyl fluoride).

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Product: Colorless to pale yellow oil.

    • Expected Yield: 85–92%.

Mechanistic Insight & Troubleshooting

Mechanism of Vinyl Fluoride Formation

The presence of pyridine is the determining factor for the product outcome. Without base, the intermediate carbocation (or ion pair) captures a fluoride ion to form the gem-difluoride. With base, the proton at the alpha-position is removed, leading to the vinyl fluoride.

Mechanism Ketone Ketone Substrate Inter1 Alkoxy-aminosulfur Intermediate Ketone->Inter1 + DAST/BAST PathA No Base: Gem-Difluoride Formation Inter1->PathA + F- PathB With Pyridine: Vinyl Fluoride Formation Inter1->PathB - H+ (Elimination)

Figure 2: Divergent pathways in DAST fluorination controlled by base.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in reagents/solvent.Ensure DCM is anhydrous; use fresh DAST/BAST.
Gem-difluoride impurity Insufficient base or low temp.Ensure 3.0 eq of Pyridine is used; ensure reaction warms to 25°C.
Black tar formation Reaction too hot.[4]Maintain strict temperature control during addition (<10°C).

References

  • Preparation of 4-fluorocyclohexanone. Patent CN107827721B.
  • Synthesis of 1,4-cyclohexanedione monoethylene acetal. Patent CN102746269A.
  • Synthesis of 3-cyclohexene-1-one ethylene ketal. PrepChem. [Link]

Sources

Application Note: Strategic Ketal Protection of Fluorinated Cyclohexenone Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated cyclohexenone scaffolds are of paramount importance in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by fluorine.[1][2] The synthesis of complex molecules from these building blocks often necessitates the temporary masking of the ketone functionality to prevent undesired side reactions. This application note provides an in-depth guide to the selection of reagents and protocols for the ketal protection of fluorinated cyclohexenone derivatives. We will explore the inherent challenges posed by fluorine's electron-withdrawing nature and present detailed, field-proven protocols for classical and modern ketalization techniques. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking robust and efficient methods for these challenging substrates.

The Challenge: Electronic Deactivation in Fluorinated Systems

The successful protection of a ketone as a ketal is an equilibrium-driven, acid-catalyzed process involving nucleophilic attack on the carbonyl carbon.[3][4] However, the presence of one or more fluorine atoms on the cyclohexenone ring significantly alters the electronic landscape of the molecule.

  • Inductive Effect: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by alcohols or diols.[5][6]

  • Reaction Kinetics: Consequently, standard ketalization conditions that are effective for non-fluorinated analogues often prove sluggish or ineffective for fluorinated cyclohexenones, leading to incomplete conversion or requiring harsh conditions that may compromise other functional groups.[6]

This inherent deactivation necessitates the use of more potent catalytic systems or strategies that effectively drive the reaction equilibrium towards the desired protected product.

G cluster_0 Decision Workflow for Ketal Protection Start Fluorinated Cyclohexenone Substrate Condition1 Substrate Reactivity? Start->Condition1 Condition2 Acid Sensitivity? Condition1->Condition2 Low (Deactivated) Method1 Standard Protocol: p-TsOH, Ethylene Glycol (Dean-Stark) Condition1->Method1 High/Moderate Method2 Enhanced Protocol: Orthoformate Reagent Condition2->Method2 Tolerant Method3 High-Potency Protocol: TMSOTf Catalysis Condition2->Method3 Sensitive/Hindered Result Protected Ketal Intermediate Method1->Result Method2->Result Method3->Result

Caption: Decision workflow for selecting a ketalization protocol.

Methodologies & Experimental Protocols

The choice of reagent is critical and depends on the degree of deactivation of the ketone and the presence of other sensitive functional groups in the molecule.

Method 1: Classical Brønsted Acid Catalysis with Water Removal

This is the most traditional approach, relying on a strong acid catalyst and the physical removal of the water byproduct to drive the equilibrium toward ketal formation, in accordance with Le Châtelier's principle.[7][8]

Rationale: For moderately deactivated systems, this method is cost-effective and straightforward. The use of a Dean-Stark apparatus is essential for continuous water removal, without which the reaction will not proceed to completion. p-Toluenesulfonic acid (p-TsOH) is a common, reliable, and crystalline acid catalyst that is easy to handle.

Experimental Protocol: Protection of 4-fluorocyclohex-2-en-1-one

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the 4-fluorocyclohex-2-en-1-one (1.0 equiv.).

  • Reagents: Add toluene (approx. 0.2 M concentration of the ketone), ethylene glycol (1.5 equiv.), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv.).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water ceases to collect in the trap (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Extraction: Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired ketal.

Method 2: Orthoformates as Reagent and Dehydrating Agent

Alkyl orthoformates, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), serve a dual role: they act as a precursor to the ketal and as an efficient water scavenger.[9][10] This avoids the need for azeotropic distillation.

Rationale: The orthoformate reacts with the water generated during ketal formation to produce an ester (e.g., methyl formate) and an alcohol (e.g., methanol), effectively removing water from the equilibrium and driving the reaction forward.[9][11] This method is particularly useful for substrates where high temperatures are undesirable or for scaling up reactions where a Dean-Stark apparatus is impractical.

Experimental Protocol: Ketalization using Trimethyl Orthoformate

  • Setup: To a dry, inert-atmosphere (e.g., Nitrogen or Argon) flask with a magnetic stirrer, add the fluorinated cyclohexenone derivative (1.0 equiv.) and ethylene glycol (1.3 equiv.) in a suitable solvent like dichloromethane (DCM) or methanol.

  • Reagents: Add trimethyl orthoformate (TMOF, 2.5 equiv.).

  • Catalysis: Add a catalytic amount of a strong acid, such as camphorsulfonic acid (CSA) or p-TsOH (0.02 equiv.).[12]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid. Concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Method 3: High-Potency Lewis Acid Catalysis (TMSOTf)

For highly deactivated or sterically hindered fluorinated ketones, a powerful Lewis acid catalyst is often required. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an exceptionally effective catalyst for this transformation.[13][14][15]

Rationale: TMSOTf activates the carbonyl group towards nucleophilic attack far more effectively than traditional Brønsted acids.[15] It can also react with the diol to form a silylated intermediate, which facilitates the reaction. The process is often rapid and occurs under mild conditions.[16] Using a TMS source like 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) in conjunction with catalytic TMSOTf can further enhance efficiency.[16]

Caption: Key steps in acid-catalyzed ketal formation.

Experimental Protocol: TMSOTf-Catalyzed Protection

  • Setup: To a dry, clean reaction vial under an inert atmosphere, charge the fluorinated cyclohexenone (1.0 equiv.), ethylene glycol (1.3 equiv.), and an appropriate solvent like toluene or DCM (approx. 5 volumes).

  • Cooling: Cool the mixture to 10-15 °C using an ice bath.

  • Reagents: Sequentially add MSTFA (2.6 equiv.) followed by TMSOTf (0.005–0.01 equiv., 0.5-1.0 mol%).[16]

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 1 hour. Monitor for full conversion by GC-MS or TLC analysis.

  • Workup: Quench the reaction by adding pyridine (0.5 mL). Wash the mixture sequentially with saturated aqueous NaHCO₃ and water.

  • Extraction & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is often of high purity but can be further purified by chromatography if necessary.

Comparative Summary of Ketalization Reagents

Method Reagents/Catalyst Typical Conditions Key Advantages Limitations
Classical Ethylene Glycol, p-TsOHToluene, Reflux (Dean-Stark)Cost-effective, simple setup.[8]High temperatures, long reaction times, may not be effective for highly deactivated ketones.
Orthoformate Ethylene Glycol, TMOF/TEOF, CSART to mild heatNo need for water removal apparatus, generally faster than classical method.[9][10]Stoichiometric use of orthoformate, requires anhydrous conditions.
Lewis Acid Ethylene Glycol, TMSOTf, MSTFA15-25 °C, 1hVery fast, highly efficient for deactivated/hindered ketones, mild conditions.[15][16]Reagents are moisture-sensitive and more expensive, requires inert atmosphere.

Deprotection Strategies

The removal of the ketal protecting group is as important as its installation. The conditions must be chosen to avoid degradation of the target molecule.

  • Standard Acidic Hydrolysis: The most common method is treatment with aqueous acid (e.g., HCl, H₂SO₄, or acetic acid) in a solvent mixture like acetone/water or THF/water.[17] This method is robust but may not be suitable for molecules containing other acid-labile functional groups.

  • Mild, Chemoselective Deprotection: For sensitive substrates, milder conditions are necessary. A highly efficient protocol uses a catalytic amount of molecular iodine (10 mol%) in wet acetone, which proceeds rapidly under neutral conditions and tolerates many other protecting groups.[18] Another mild method involves using cerium(IV) ammonium nitrate (CAN) in a mixture of acetonitrile and water.[19]

Conclusion

The ketal protection of fluorinated cyclohexenone derivatives presents a distinct challenge due to electronic deactivation by the fluorine substituent(s). While classical Brønsted acid catalysis with azeotropic water removal is viable for some substrates, more robust methods are often required. The use of alkyl orthoformates as in situ dehydrating agents offers a more efficient alternative. For the most challenging, electron-poor substrates, the high potency of TMSOTf catalysis provides a rapid and mild solution. The appropriate selection of both protection and deprotection strategies, as outlined in this note, is crucial for the successful incorporation of these valuable fluorinated building blocks into complex molecular architectures.

References

  • Title: Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM) Source: ResearchGate URL: [Link]

  • Title: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Source: ResearchGate URL: [Link]

  • Title: Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water Source: Organic Chemistry Portal URL: [Link]

  • Title: In Situ Protection Methodology in Carbonyl Chemistry Source: J-Stage URL: [Link]

  • Title: A versatile method for the protection of carbonyl compounds by camphorsulfonic acid Source: National Library of Medicine URL: [Link]

  • Title: What are the Applications of Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis? Source: Stanford Advanced Materials URL: [Link]

  • Title: Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry Source: National Library of Medicine URL: [Link]

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

  • Title: MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals Source: ACS Publications URL: [Link]

  • Title: Process for the preparation of ketals Source: Google Patents URL
  • Title: Trimethylsilyl trifluoromethanesulfonate Source: Wikipedia URL: [Link]

  • Title: Process for the preparation of ketals Source: Google Patents URL
  • Title: Formation and Reactions of Acetals Source: Chemistry Steps URL: [Link]

  • Title: Remarkably efficient deprotection of cyclic acetals and ketals Source: Academia.edu URL: [Link]

  • Title: Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals Source: UR Scholarship Repository URL: [Link]

  • Title: Ethylene Glycol for Protecting Groups Source: YouTube URL: [Link]

  • Title: Reaction mechanism for the reaction of ketones with TMOF Source: ResearchGate URL: [Link]

  • Title: Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone Source: PubMed URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: MDPI URL: [Link]

  • Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: RSC Publishing URL: [Link]

  • Title: Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation Source: National Library of Medicine URL: [Link]

  • Title: Alkyl Orthoformate Source: Synlett URL: [Link]

  • Title: Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids Source: ResearchGate URL: [Link]

  • Title: My book says that aldehydes and ketones can be made into an acetal protecting groups with 2Ch3OH. So how do I know it is going to protect the aldehyde and not the ketone like I need it to here? Source: Reddit URL: [Link]

  • Title: CHEM 2325 Module 17: Mechanism of Hemiacetal and Acetal Formation Source: YouTube URL: [Link]

  • Title: 19.5b Cyclic Acetals as Protecting Groups Source: YouTube URL: [Link]

  • Title: Several carbonyl groups, which one does ethylene glycol protect? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Site-Selective Photochemical Fluorination of Ketals: Unanticipated Outcomes in Selectivity and Stability Source: PubMed URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: SciSpace URL: [Link]

  • Title: Avoid Protecting Groups | Green Chemistry: Principles and Case Studies Source: SpringerLink URL: [Link]

  • Title: Overcoming Challenges in Fluorine-Based Chemistry Source: Pharmaceutical Technology URL: [Link]

  • Title: 20.11 Protecting Groups of Aldehydes Source: Chemistry LibreTexts URL: [Link]

  • Title: CHEM 2325 Module 16: Acid-Catalyzed Hydration of Aldehydes and Ketones Source: YouTube URL: [Link]

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Scalable production protocols for 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 142273-44-7) Primary Application: Critical fluorinated intermediate for CGRP receptor antagonists (e.g., Telcagepant analogs) and advanced pharmaceutical building blocks.

The Challenge: The synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene presents a classic chemoselectivity problem in organofluorine chemistry. The reaction of a ketone with deoxyfluorinating agents (like DAST or Deoxo-Fluor®) typically favors the formation of a gem-difluoride (via substitution).[1] However, the target here is a vinyl fluoride (via elimination).

The Solution: This protocol utilizes a Base-Promoted Deoxyfluorination-Elimination strategy. By introducing a non-nucleophilic base (DBU) into the reaction matrix before the addition of the fluorinating agent, we divert the reaction pathway from substitution to elimination. This method allows for a scalable, one-pot conversion of the commercially available 1,4-cyclohexanedione monoethylene ketal directly to the vinyl fluoride, bypassing expensive vinyl triflate intermediates.

Part 2: Process Logic & Retrosynthesis

The following diagram illustrates the strategic breakdown of the synthesis, highlighting the divergence point where process control is critical.

Retrosynthesis cluster_conditions Process Control Parameters Target Target: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (Vinyl Fluoride) GemDifluoro Side Product: 8,8-Difluoro-1,4-dioxaspiro[4.5]decane (Gem-Difluoride) Intermediate Activated Oxyaminosulfur Intermediate Intermediate->Target Engineered Pathway (Elimination via DBU) Intermediate->GemDifluoro Standard Pathway (Substitution via F-) StartMat Starting Material: 1,4-Cyclohexanedione monoethylene ketal StartMat->Intermediate + Deoxo-Fluor (Nucleophilic Attack)

Figure 1: Mechanistic divergence in deoxyfluorination. The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) forces the elimination pathway (solid line) over the thermodynamic gem-difluoride product (dashed line).

Part 3: Detailed Experimental Protocol

Reagent Selection & Safety
  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is selected over DAST.[2][3]

    • Reasoning: DAST is thermally unstable and can decompose explosively above 90°C. Deoxo-Fluor is stable up to ~70°C and has a higher decomposition onset, making it safer for kilo-scale operations [1].

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[2]

    • Reasoning: A strong, bulky, non-nucleophilic base is required to deprotonate the intermediate carbocation/sulfur species rapidly, promoting E1/E2 elimination to form the alkene [2].

  • Solvent: Dichloromethane (DCM) (Anhydrous).

    • Reasoning: Provides excellent solubility for the organic substrate and high thermal capacity to manage exotherms.

Step-by-Step Procedure (100g Scale)

Reaction Setup:

  • Equipment: 2L Double-jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet/outlet, and a pressure-equalizing addition funnel.

  • Preparation: Flame-dry or oven-dry the reactor. Purge with Nitrogen (N2) for 30 minutes.

Execution:

StepOperationCritical ParameterTechnical Insight
1 Charge Substrate Temp: 20°CDissolve 100.0 g (0.64 mol) of 1,4-cyclohexanedione monoethylene ketal in 1.0 L of anhydrous DCM. Stir until clear.
2 Add Base Temp: 20°CAdd 146.0 g (0.96 mol, 1.5 eq) of DBU .
3 Cool Down Temp: -10°C to 0°C Cool the mixture using a glycol chiller.
4 Reagent Addition Rate: ~5 mL/minAdd 170.0 g (0.77 mol, 1.2 eq) of Deoxo-Fluor® dropwise via the addition funnel.
5 Reaction Phase Temp: 25°C - 35°CAllow to warm to Room Temp (25°C). Stir for 4-6 hours .
6 Quenching SAFETY CRITICAL Pour the reaction mixture slowly into a stirred beaker containing 1.5 L of Saturated NaHCO3 at 0°C.
7 Workup pH ~ 8Separate layers. Extract aqueous layer with DCM (2 x 300 mL). Wash combined organics with Brine (500 mL).
8 Drying --Dry over Anhydrous Na2SO4. Filter. Concentrate under reduced pressure (Rotavap) at 30°C.
Purification
  • Method: Vacuum Distillation or Silica Gel Flash Chromatography.

  • Distillation: The product is a liquid. Distill under reduced pressure (approx. 1-5 mmHg). Expect boiling point around 80-100°C at reduced pressure (extrapolated).

  • Chromatography (Alternative): Elute with Hexanes:Ethyl Acetate (9:1).

    • Rf: The vinyl fluoride is typically less polar than the starting ketone.

Part 4: Quality Control & Analytical Verification

A self-validating protocol requires specific analytical markers to confirm the structure and purity.

1. 19F NMR (The Diagnostic Standard):

  • Vinyl Fluoride: Look for a signal around -100 to -120 ppm .

  • Gem-Difluoride (Impurity): If the reaction failed to eliminate, you will see a signal around -90 to -100 ppm (often a quartet or multiplet) corresponding to a CF2 group.

  • Validation: The vinyl fluoride signal should be a doublet or multiplet due to coupling with the alkene proton.

2. 1H NMR:

  • Alkene Proton: A distinct signal at ~5.2 - 5.5 ppm (doublet of multiplets, coupling with F).

  • Ketal: The ethylene ketal protons will appear as a singlet/multiplet at ~3.9 - 4.0 ppm (4H).

3. GC-MS:

  • Molecular Ion: m/z = 158.

  • Fragmentation: Loss of the ketal group or loss of HF.

Part 5: Safety & Handling (Deoxo-Fluor®)

  • HF Generation: Upon contact with moisture, Deoxo-Fluor releases HF. All labware must be dry.

  • Skin Contact: HF burns are insidious and may not be immediately painful. Calcium Gluconate gel must be available on the benchtop before starting this reaction.

  • Glassware: While Deoxo-Fluor can etch glass over long periods, standard borosilicate glass is acceptable for reaction times < 24h. For long-term storage, use Teflon/HDPE.

  • Blast Shield: Always use a blast shield during the addition step on scales > 10g.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Patent CN107827721B. (2018). "Method for synthesizing 4-fluorocyclohexanone." Google Patents. Link

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Review." Synthesis, 2002(17), 2561-2578. Link

Sources

Introduction: Strategic Importance of the 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of the Double Bond in 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

The 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene scaffold is a valuable building block in modern medicinal chemistry and drug development.[1][2] Its unique structure, featuring a fluorinated cyclohexene ring protected as a spiroketal, offers a combination of conformational rigidity and strategically placed functionality.[3][4] The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, which is critical in drug design.[5][6] The tetrasubstituted double bond, however, presents a distinct synthetic challenge. Its functionalization is key to elaborating the core structure into more complex, biologically active molecules, such as selective α1d-adrenergic receptor antagonists.[7]

This guide provides detailed application notes and validated protocols for four essential transformations of the double bond in this scaffold: Epoxidation, Dihydroxylation, Hydrogenation, and Bromohydrin Formation. The methodologies are designed for researchers and drug development professionals, with a focus on explaining the causal relationships behind experimental choices to ensure reproducible and successful outcomes.

Section 1: Electrophilic Epoxidation with m-CPBA

Epoxidation of the electron-deficient double bond in 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene provides a versatile epoxide intermediate. This three-membered ring can be opened by various nucleophiles to introduce diverse functionalities with defined stereochemistry. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[8] The reaction proceeds via a concerted mechanism, where an oxygen atom is delivered to one face of the alkene, resulting in a syn-addition.[9]

Causality Behind Experimental Design:
  • Reagent Choice: m-CPBA is a commercially available, relatively stable peroxyacid that reliably delivers an oxygen atom. Its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash during workup.[9]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the oxidizing conditions and effectively solubilizes the substrate.

  • Buffering: The reaction can generate acidic byproducts that may catalyze the premature opening of the acid-sensitive epoxide product. The addition of a solid buffer like sodium bicarbonate (NaHCO₃) neutralizes the acid as it forms, preserving the integrity of the epoxide.[10]

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the epoxidation and to minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

Experimental Protocol: Epoxidation
ParameterValue/Description
Reactants 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, m-CPBA (~77%), Sodium Bicarbonate (NaHCO₃)
Stoichiometry 1.0 eq Substrate, 1.5 eq m-CPBA, 3.0 eq NaHCO₃
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours (Monitor by TLC)
Expected Yield >90%

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (1.0 mmol, 158.2 mg).

  • Dissolution: Dissolve the substrate in anhydrous DCM (10 mL). Add solid sodium bicarbonate (3.0 mmol, 252 mg).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (77% purity, 1.5 mmol, ~356 mg) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Workflow and Mechanism Visualization

G cluster_workflow Epoxidation Workflow Setup 1. Setup & Dissolution (Substrate, NaHCO3 in DCM) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add m-CPBA Cooling->Addition Reaction 4. Stir at 0 °C -> RT (Monitor by TLC) Addition->Reaction Quench 5. Quench with Na2S2O3 Reaction->Quench Workup 6. Aqueous Workup Quench->Workup Purify 7. Purify (Chromatography) Workup->Purify Product Epoxide Product Purify->Product

Caption: General experimental workflow for m-CPBA epoxidation.

Section 2: Sharpless Asymmetric Dihydroxylation

For applications requiring chiral vicinal diols, the Sharpless Asymmetric Dihydroxylation is the premier method. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[11][12] The commercially available "AD-mix" formulations contain all necessary reagents (potassium osmate, a chiral ligand, potassium ferricyanide as the re-oxidant, and potassium carbonate) for convenient use.[13][14] The choice between AD-mix-α (with (DHQ)₂PHAL ligand) and AD-mix-β (with (DHQD)₂PHAL ligand) dictates which enantiomer of the diol is formed.[13]

Causality Behind Experimental Design:
  • Catalytic System: Osmium tetroxide is highly toxic and expensive. The AD-mix formulation uses it in catalytic amounts, with potassium ferricyanide serving as a stoichiometric co-oxidant to regenerate the Os(VIII) species, making the process safer and more economical.[11]

  • Chiral Ligands: The dihydroquinine (DHQ) and dihydroquinidine (DHQD) based ligands create a chiral binding pocket around the osmium center. This pocket directs the alkene to approach the oxidant from a specific face, leading to high enantio-induction.[15]

  • Solvent System: A 1:1 mixture of tert-butanol and water is the standard solvent system. It is crucial for dissolving both the organic substrate and the inorganic salts present in the AD-mix, creating a biphasic system where the reaction occurs efficiently.[14]

  • Additive: Methanesulfonamide (CH₃SO₂NH₂) is often included to accelerate the hydrolysis of the intermediate osmate ester, thereby improving the catalytic turnover rate, especially for sterically hindered or electron-deficient alkenes.

Experimental Protocol: Asymmetric Dihydroxylation
ParameterValue/Description
Reactants 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, AD-mix-β (or α), Methanesulfonamide (optional)
Stoichiometry 1.0 eq Substrate, 1.4 g AD-mix per mmol of substrate, 1.0 eq Methanesulfonamide
Solvent tert-Butanol:Water (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-95% with high enantiomeric excess (ee)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add AD-mix-β (1.4 g) and methanesulfonamide (1.0 mmol, 95 mg, if used).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture at room temperature until the two phases are clear and the solids are dissolved, resulting in a yellow-green solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (1.0 mmol, 158.2 mg).

  • Reaction: Stir the reaction vigorously at 0 °C. For this hindered alkene, the reaction may be allowed to proceed at room temperature after an initial period at 0 °C.[14] Monitor by TLC. The reaction is often accompanied by a color change from yellow-green to orange-brown.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g). Stir the mixture for one hour at room temperature.

  • Workup: Add ethyl acetate (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 2M KOH, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude diol by flash column chromatography.

Catalytic Cycle Visualization

G OsO4 Os(VIII)O4-Ligand Complex Cycloadd [3+2] Cycloaddition OsO4->Cycloadd Alkene Alkene Substrate Alkene->Cycloadd Osmate Osmate(VI) Ester Cycloadd->Osmate Hydrolysis Hydrolysis (+ CH3SO2NH2) Osmate->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Reduced Os(VI) Hydrolysis->OsVI Oxidation Oxidation (K3[Fe(CN)6]) OsVI->Oxidation Oxidation->OsO4 Regeneration

Caption: Catalytic cycle of the Sharpless dihydroxylation.[14]

Section 3: Catalytic Hydrogenation

Reduction of the double bond provides the corresponding saturated 8-Fluoro-1,4-dioxaspiro[4.5]decane. The hydrogenation of a tetrasubstituted double bond is sterically demanding and often requires more forcing conditions or highly active catalysts compared to less substituted alkenes.[16][17] While standard heterogeneous catalysts like Palladium on Carbon (Pd/C) can be effective, higher pressures and temperatures may be necessary.[18]

Causality Behind Experimental Design:
  • Catalyst: Pd/C is a robust and widely used heterogeneous catalyst for hydrogenation. It is easily removed by filtration after the reaction. For a challenging tetrasubstituted alkene, a higher loading (10 wt%) is recommended. If this fails, more active (and expensive) homogeneous catalysts like Crabtree's catalyst may be required.[19]

  • Solvent: Ethyl acetate (EtOAc) or methanol (MeOH) are common solvents for hydrogenation as they are relatively inert and have good hydrogen solubility.

  • Pressure: High pressure of hydrogen gas (H₂) increases the concentration of hydrogen on the catalyst surface, which is necessary to overcome the high activation energy associated with reducing a sterically hindered double bond.[20]

  • Safety: Hydrogenation under pressure must be conducted in a specialized high-pressure reactor (autoclave or Parr shaker) behind a blast shield. Proper purging procedures to remove air are critical to avoid creating an explosive mixture.

Experimental Protocol: Hydrogenation
ParameterValue/Description
Reactants 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas
Solvent Ethyl Acetate (EtOAc) or Methanol (MeOH)
Pressure 50-100 psi (or higher, depending on equipment)
Temperature Room Temperature to 50 °C
Reaction Time 12-48 hours
Expected Yield Quantitative (if reaction proceeds)

Step-by-Step Procedure:

  • Setup: To a suitable high-pressure reactor vessel, add 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (1.0 mmol, 158.2 mg) and the solvent (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol %, ~10 mg) under an inert atmosphere. Caution: Pd/C can be pyrophoric.

  • Assembly: Securely assemble the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor vessel multiple times with an inert gas (N₂ or Ar) followed by purging with H₂ gas to ensure all oxygen is removed.

  • Pressurization: Pressurize the reactor with H₂ to the desired pressure (e.g., 100 psi).

  • Reaction: Agitate the reaction mixture vigorously at room temperature. If the reaction is sluggish, it may be gently heated (e.g., to 50 °C). Monitor the reaction by observing the pressure drop.

  • Depressurization: Once the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Workup: Purge the vessel with an inert gas. Carefully unseal the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified if necessary.

Hydrogenation Process Visualization

G cluster_workflow High-Pressure Hydrogenation Workflow Load 1. Load Reactor (Substrate, Solvent, Catalyst) Seal 2. Seal & Purge Load->Seal Pressurize 3. Pressurize with H2 Seal->Pressurize React 4. Agitate & Heat (Monitor Pressure) Pressurize->React Vent 5. Vent & Purge React->Vent Filter 6. Filter Catalyst Vent->Filter Product Saturated Product Filter->Product

Caption: Workflow for catalytic hydrogenation in a pressure reactor.

Section 4: Bromohydrin Formation with NBS

Halogenation provides another route to difunctionalize the alkene. Instead of using hazardous elemental bromine (Br₂), N-Bromosuccinimide (NBS) is a safer and more convenient crystalline source of electrophilic bromine.[21] In the presence of a nucleophilic solvent like water, the reaction proceeds via a bromonium ion intermediate, which is then opened by water to yield a bromohydrin.[22] This reaction introduces both a bromine atom and a hydroxyl group across the double bond.

Causality Behind Experimental Design:
  • Reagent Choice: NBS is a solid reagent that is easier and safer to handle than liquid Br₂. It generates Br₂ in situ at a low concentration, which helps minimize side reactions.[21][23]

  • Mechanism & Regioselectivity: The reaction proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by water occurs from the face opposite the bromine bridge (anti-addition).[24][25] The attack will preferentially occur at the more substituted carbon that can better stabilize a partial positive charge in the transition state (Markovnikov-type regioselectivity). For this substrate, attack will likely occur at the carbon bearing the spiroketal.

  • Solvent System: A mixture of an organic solvent like Dimethyl sulfoxide (DMSO) and water (e.g., 50% aqueous DMSO) ensures that both the nonpolar substrate and the polar water nucleophile are present in the reaction medium.[22]

Experimental Protocol: Bromohydrin Formation
ParameterValue/Description
Reactants 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, N-Bromosuccinimide (NBS)
Solvent Dimethyl sulfoxide (DMSO):Water (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Expected Yield 75-90%

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (1.0 mmol, 158.2 mg) in a 1:1 mixture of DMSO and water (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid N-Bromosuccinimide (1.1 mmol, 196 mg) in one portion. Note: Use freshly recrystallized NBS for best results.[22]

  • Reaction: Stir the mixture at 0 °C and allow it to warm slowly to room temperature over 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL) to consume any unreacted NBS.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting bromohydrin by flash column chromatography.

Mechanism Visualization

G cluster_mech Bromohydrin Formation Mechanism start Alkene + NBS ion Bromonium Ion Intermediate start->ion Electrophilic Attack attack Nucleophilic Attack by H2O (anti-addition) ion->attack deprotonate Deprotonation attack->deprotonate product Bromohydrin Product deprotonate->product

Sources

Hydrolysis conditions for the dioxolane group in spiro decenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrolysis of Dioxolane Protecting Groups in Spiro[4.5]decene Scaffolds

Abstract

The removal of 1,3-dioxolane protecting groups from spiro[4.5]decene systems presents a unique synthetic challenge. While thermodynamically stable to base and nucleophiles, these cyclic ketals require acidic conditions for hydrolysis. In spirocyclic scaffolds, the steric bulk of the quaternary spiro-center often retards the rate of hydrolysis, tempting researchers to increase acid strength. However, this risks acid-catalyzed migration of the decene double bond (


) or hydration of the alkene. This guide details three validated protocols ranging from mild transacetalization to robust aqueous hydrolysis, specifically optimized for preserving the integrity of the spiro-alkene architecture.

Introduction & Mechanistic Insight

The Spiro-Decene Challenge

Spiro[4.5]decenes contain a quaternary carbon shared by two rings. When a ketone within this system is protected as a dioxolane, the resulting structure is sterically congested.

  • Steric Retardation: The tetrahedral intermediate required for hydrolysis is difficult to form due to the bulk of the spiro-fused rings.

  • Alkene Sensitivity: The adjacent or remote double bond (decene) is susceptible to protonation by strong Brønsted acids, leading to carbocation formation, skeletal rearrangement, or thermodynamic isomerization (double bond migration).

Mechanism of Action

Hydrolysis is not merely the reverse of formation; it is an equilibrium process driven by entropy or the removal of byproducts.

  • Protonation: The dioxolane oxygen is protonated.

  • Ring Opening: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion . Note: In spiro systems, this step is rate-limiting due to conformational lock.

  • Nucleophilic Attack: Water (or excess ketone in transacetalization) attacks the oxocarbenium.

  • Elimination: Ethylene glycol is expelled, regenerating the carbonyl.

HydrolysisMechanism Start Spiro-Dioxolane Inter1 Oxocarbenium Ion (Rate Limiting) Start->Inter1 Ring Opening H_plus + H+ H_plus->Start Inter2 Hemiacetal Inter1->Inter2 Nucleophilic Attack Water + H2O / Acetone Water->Inter1 End Spiro-Ketone + Glycol Inter2->End Elimination

Figure 1: General mechanistic pathway for acid-catalyzed dioxolane hydrolysis. The formation of the oxocarbenium ion is often the bottleneck in sterically hindered spiro systems.

Critical Parameter Analysis

ParameterImpact on Spiro DecenesRecommendation
Acid Strength Strong acids (

) accelerate rate but cause alkene isomerization.
Use buffered acids (PPTS) or weak organic acids (AcOH) first.
Solvent System Anhydrous organic solvents prevent hydrolysis; pure water is immiscible with lipophilic spiro cores.Use Wet Acetone . Acetone acts as a co-solvent and a transacetalization acceptor.
Temperature High heat promotes elimination side-reactions.Maintain

. Reflux only if necessary.
Water Content Essential for hydrolysis but detrimental to solubility.5-10% v/v water is the "sweet spot" for kinetic solubility.

Experimental Protocols

Selection Guide: Which Protocol?
  • Scenario A: Substrate has acid-sensitive groups (silyl ethers, acetals) or a labile double bond.

    
    Use Protocol 1. 
    
  • Scenario B: Substrate is robust, but the dioxolane is very hindered (no reaction in A).

    
    Use Protocol 2. 
    
  • Scenario C: Substrate is highly lipophilic and insoluble in aqueous media.

    
    Use Protocol 3. 
    
Protocol 1: PPTS-Catalyzed Transacetalization (The Gold Standard)

Best for: Minimizing alkene migration and preserving other protecting groups.

Principle: Instead of simple hydrolysis, this method uses a vast excess of acetone to "exchange" the glycol. The ethylene glycol leaves the spiro-ketone to form 2,2-dimethyl-1,3-dioxolane (acetone ketal), driving the equilibrium.

Materials:

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone (Reagent Grade, wet)

  • Water[1][2]

Procedure:

  • Dissolve the spiro-dioxolane (1.0 equiv) in Acetone (

    
     concentration).
    
  • Add water (5% of total solvent volume). Example: 10 mL Acetone + 0.5 mL Water.

  • Add PPTS (0.1 - 0.3 equiv).

  • Heat to gentle reflux (

    
    ) with stirring.
    
  • Monitor: Check TLC every 2 hours. Spiro-ketones are usually less polar than their dioxolane precursors.

  • Workup: Once complete, cool to RT. Dilute with

    
     or 
    
    
    
    . Wash with saturated
    
    
    (to neutralize PPTS) and then Brine. Dry over
    
    
    and concentrate.

Why it works: PPTS is a weak acid (


). It is strong enough to activate the acetal but too weak to protonate most alkenes, preventing isomerization.
Protocol 2: Aqueous Acetic Acid Hydrolysis

Best for: Scalable reactions where the substrate is moderately stable.

Materials:

  • Glacial Acetic Acid (AcOH)

  • THF (Tetrahydrofuran)[3]

Procedure:

  • Dissolve substrate in THF (

    
    ).
    
  • Add Glacial Acetic Acid and Water in a 3:1:1 ratio (THF:AcOH:H2O).

  • Heat to

    
    .
    
  • Critical Step: If the reaction stalls after 4 hours, do not add stronger acid. Instead, increase temperature to

    
    .
    
  • Workup: Carefully neutralize with solid

    
     or pour into ice-cold saturated 
    
    
    
    solution. (Caution: Gas evolution). Extract with DCM.
Protocol 3: Iodine-Catalyzed Deprotection in Acetone

Best for: "Stubborn" sterically hindered ketals that require Lewis Acid activation without strong protic acidity.

Materials:

  • Molecular Iodine (

    
    )[4]
    
  • Acetone (Reagent Grade)

Procedure:

  • Dissolve substrate in Acetone (

    
    ).
    
  • Add molecular Iodine (0.1 - 0.2 equiv). The solution will turn dark brown.

  • Stir at Room Temperature (RT).

  • Observation: The reaction is often faster than PPTS.

  • Quench: Add 5% aqueous

    
     (Sodium Thiosulfate) until the iodine color disappears (solution turns yellow/clear).
    
  • Extract with EtOAc.

Troubleshooting & Optimization

Troubleshooting Problem Issue Encountered NoRxn No Reaction / Slow Problem->NoRxn Migration Double Bond Migration Problem->Migration Decomp Decomposition Problem->Decomp Sol1 Increase T to reflux Switch to Protocol 3 (Iodine) NoRxn->Sol1 Sol2 Switch to Protocol 1 (PPTS) Lower Temperature Migration->Sol2 Sol3 Buffer with Collidine Use Transacetalization Decomp->Sol3

Figure 2: Decision tree for troubleshooting common hydrolysis failures.

  • Stalled Reaction: If the spiro center is extremely bulky, the "gem-disubstituent effect" stabilizes the ring. Switch to Protocol 3 or use

    
     in Acetonitrile.
    
  • Isomerization: If you observe the alkene moving into conjugation with the ketone (UV shift), your acid is too strong. Remake the reaction using Protocol 1 and strictly control temperature.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience. (Standard reference for PPTS and AcOH conditions).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as a mild catalyst).

  • Sun, J., Dong, Y., Cao, L., & Wang, X. (2004). Iodine-catalyzed deprotection of acetals and ketals under neutral conditions. The Journal of Organic Chemistry, 69(25), 8932-8934. (Basis for Protocol 3).

  • Gonçalves, M. J., et al. (2024). Selective hydrolysis of ketals in the presence of acid-sensitive groups.[7] Beilstein Journal of Organic Chemistry. (Recent validation of mild aqueous hydrolysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Fluorinated Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of fluorinated spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. The unique electronic properties and steric demands of fluorinated spirocyclic systems often present distinct challenges in purification. This resource synthesizes fundamental chromatographic principles with specific strategies tailored to this important class of molecules.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • How does fluorination impact the polarity of a spiro compound for normal-phase chromatography?

    • What are the recommended starting solvent systems for purifying a novel fluorinated spiro compound on silica gel?

    • When should I consider reversed-phase or fluorous-phase chromatography for my fluorinated spiro compound?

    • My fluorinated spiro compound is streaking/tailing on the silica gel column. What are the likely causes and solutions?

    • Are there specific safety considerations for handling fluorinated solvents and compounds?

  • Troubleshooting Guides

    • Guide 1: Poor Resolution and Co-elution of Diastereomers

      • Problem Diagnosis

      • Step-by-Step Optimization Protocol

    • Guide 2: Irreversible Adsorption or Low Recovery from Silica Gel

      • Problem Diagnosis

      • Strategies for Improved Recovery

    • Guide 3: Inconsistent Retention Times (Rf values) Between TLC and Column Chromatography

      • Understanding the Discrepancy

      • Protocol for Method Transfer

  • Advanced Separation Strategies

    • Leveraging Pentafluorophenyl (PFP) Stationary Phases

    • Introduction to Fluorous-Phase Chromatography

  • Reference Tables

    • Table 1: Common Solvents for Normal-Phase Chromatography

    • Table 2: Starting Solvent Systems for Fluorinated Spiro Compounds on Silica Gel

  • References

Frequently Asked Questions (FAQs)

How does fluorination impact the polarity of a spiro compound for normal-phase chromatography?

The introduction of fluorine, the most electronegative element, can have a complex and sometimes counterintuitive effect on molecular polarity.[1][2] For a spiro compound, the overall polarity will depend on the number of fluorine atoms, their position on the spirocyclic scaffold, and the resulting molecular dipole moment.[1][2]

  • Single Fluorine or CF3 Group: A single fluorine or a trifluoromethyl group will generally increase the local polarity of that region of the molecule. However, the effect on the overall retention on a polar stationary phase like silica gel can be modest. In many cases, fluorinated compounds are more retentive than their non-fluorinated analogs in reversed-phase systems, suggesting an increase in hydrophobicity.[3]

  • Multiple Fluorine Atoms: With increasing fluorination, the molecule can become less polar in the context of normal-phase chromatography. The highly electronegative fluorine atoms can create a "shield" of negative charge, reducing the molecule's ability to engage in hydrogen bonding with the silanol groups of the silica gel. This can lead to faster elution (lower Rf) than might be expected based solely on the presence of polar C-F bonds.

  • Spirocyclic Structure: The rigid, three-dimensional nature of a spirocycle can lead to a fixed dipole moment. If the C-F bond dipoles are arranged symmetrically, they may cancel each other out, resulting in a surprisingly nonpolar molecule. Conversely, an asymmetric arrangement can lead to a highly polar compound.[1][2]

What are the recommended starting solvent systems for purifying a novel fluorinated spiro compound on silica gel?

For normal-phase chromatography on silica gel, the separation mechanism is based on adsorption and desorption, with more polar compounds eluting later.[4] A two-component solvent system, consisting of a nonpolar and a more polar solvent, is typically used.[5]

A good starting point for method development is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[6]

Recommended Starting Systems:

  • For non-polar to moderately polar compounds:

    • Ethyl Acetate/Hexanes (or Heptane)[5][7]

    • Diethyl Ether/Hexanes[5]

  • For more polar compounds:

    • Methanol/Dichloromethane[5][7]

An example of a successful purification of a trifluoromethylated spiroisoxazolone utilized a petroleum ether/ethyl acetate (20:1 v/v) solvent system on silica gel.[8]

When should I consider reversed-phase or fluorous-phase chromatography for my fluorinated spiro compound?

While normal-phase chromatography is a common first approach, reversed-phase and fluorous-phase chromatography offer powerful alternatives, especially for highly fluorinated compounds.

  • Reversed-Phase Chromatography (RPC): In RPC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][10] This technique is well-suited for moderately to highly polar fluorinated spiro compounds that may be difficult to elute from silica gel. Fluorinated compounds often exhibit increased retention on reversed-phase columns compared to their non-fluorinated counterparts.[3][11]

  • Fluorous-Phase Chromatography: This technique utilizes a fluorinated stationary phase (fluorous silica gel) and is particularly effective for the separation of compounds based on their fluorine content.[3][12] It is an excellent choice for purifying highly fluorinated spiro compounds from less fluorinated or non-fluorinated impurities. The elution order is often dependent on the percentage of fluorine in the molecule.[13]

My fluorinated spiro compound is streaking/tailing on the silica gel column. What are the likely causes and solutions?

Peak tailing is a common issue in chromatography and can compromise resolution and purity. For fluorinated spiro compounds, several factors can be at play:

  • Strong Interaction with Silica: Basic nitrogen atoms within the spirocyclic core can interact strongly with acidic silanol groups on the silica surface, leading to tailing.[14]

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5]

  • Acid Sensitivity: Some fluorinated compounds can be unstable on silica, which is inherently acidic.[15] Degradation on the column can manifest as streaking.

    • Solution: Use deactivated silica gel or switch to a less acidic stationary phase like alumina. Alternatively, neutralizing the silica with a base as mentioned above can help.

  • Poor Solubility: If the compound has poor solubility in the chosen mobile phase, it can lead to band broadening and tailing.

    • Solution: Ensure the compound is fully dissolved in the loading solvent. Consider using a stronger solvent for loading, although this may impact initial resolution. Dry loading the sample onto a small amount of silica can also be beneficial.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause distorted peak shapes.[14]

    • Solution: Reduce the amount of sample loaded onto the column.

Are there specific safety considerations for handling fluorinated solvents and compounds?

Yes, safety should always be a priority. While many organofluorine compounds are stable, some can be reactive or toxic.

  • Fluorinated Solvents: Some fluorinated solvents, like 2,2,2-trifluoroethanol, have specific handling requirements. Always consult the Safety Data Sheet (SDS) for any solvent you use.

  • Potential for HF Release: Although rare during chromatography, some fluorinated compounds can degrade under certain conditions (e.g., strong acid or base) to release hydrogen fluoride (HF). HF is extremely corrosive and toxic.

  • General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and be aware of the potential hazards of your specific compounds.

Troubleshooting Guides

Guide 1: Poor Resolution and Co-elution of Diastereomers

The separation of diastereomers of spiro compounds can be particularly challenging due to their subtle differences in three-dimensional structure.

Problem Diagnosis
  • TLC Analysis: Do the diastereomers show any separation on TLC, even if minimal?

  • Solvent System: Is the current solvent system providing a good Rf range (ideally 0.2-0.4) for the compounds of interest?

  • Column Packing: Was the column packed properly to ensure a homogenous stationary phase bed?

Step-by-Step Optimization Protocol
  • Solvent System Refinement:

    • Adjust Polarity: Systematically vary the ratio of your two-component solvent system to optimize the Rf values.

    • Change Solvent Selectivity: If adjusting polarity is insufficient, change one of the solvents to alter the interaction dynamics. For example, if using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/hexanes.[4][7] Different solvents have different abilities to act as hydrogen bond donors or acceptors, which can influence the separation.

  • Temperature Control: Running the column at a lower temperature can sometimes enhance the separation of diastereomers by increasing the differential interaction with the stationary phase.

  • Stationary Phase Modification:

    • Consider using a different stationary phase. Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated compounds due to multiple interaction mechanisms including dipole-dipole and π-π interactions.[10][14]

  • Gradient Elution: If a single isocratic solvent system is not effective, a shallow gradient of increasing polarity can help to resolve closely eluting compounds.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution of Diastereomers check_tlc Check TLC Separation start->check_tlc adjust_polarity Adjust Solvent Polarity (R_f 0.2-0.4) check_tlc->adjust_polarity Some separation visible change_selectivity Change Solvent Selectivity (e.g., EtOAc -> DCM) check_tlc->change_selectivity No separation visible adjust_polarity->change_selectivity Still co-eluting try_gradient Implement a Shallow Gradient change_selectivity->try_gradient Minor improvement change_phase Consider Alternative Stationary Phase (e.g., PFP) change_selectivity->change_phase No improvement success Successful Separation try_gradient->success Resolution achieved change_phase->success Resolution achieved

Caption: Workflow for troubleshooting poor resolution.

Guide 2: Irreversible Adsorption or Low Recovery from Silica Gel

Fluorinated compounds, particularly those with basic functional groups, can sometimes bind irreversibly to silica gel, leading to significant loss of material.

Problem Diagnosis
  • Material Balance: Does the mass of the recovered fractions account for the total mass loaded onto the column?

  • Baseline: Is there colored or UV-active material remaining at the top of the column after elution with a very strong solvent?

  • Compound Stability: Is your compound known to be sensitive to acid? Some compounds can decompose on silica.[15]

Strategies for Improved Recovery
  • Deactivate the Silica Gel:

    • Pre-treatment with Base: Prepare a slurry of silica gel in the nonpolar solvent containing 1-3% triethylamine.[5] Pack the column with this slurry. This will neutralize the acidic silanol sites responsible for strong adsorption.

  • Use a Less Acidic Stationary Phase:

    • Alumina: Alumina is available in neutral, basic, and acidic forms. For basic compounds, basic or neutral alumina can be an excellent alternative to silica gel.

    • Florisil: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be useful for certain classes of compounds.[15]

  • Employ Reversed-Phase Chromatography: If irreversible adsorption is a persistent issue, switching to a reversed-phase system is often the best solution. The nonpolar stationary phase is much less likely to cause decomposition or irreversible binding of polar, basic compounds.[9][10]

Guide 3: Inconsistent Retention Times (Rf values) Between TLC and Column Chromatography

It is a common frustration when a separation that looks promising on a TLC plate does not translate well to a flash column.

Understanding the Discrepancy
  • Heat of Adsorption: The adsorption of solvents onto the dry silica of a column generates heat. This can change the local solvent polarity and affect retention. TLC plates are typically run at ambient temperature.

  • Silica Gel Differences: The grade, particle size, and water content of the silica gel used for the column may differ from that of the TLC plate.

  • Solvent Vapor Saturation: In a TLC chamber, the atmosphere becomes saturated with solvent vapors, which can affect the Rf values. This condition is not replicated in a flash column.

Protocol for Method Transfer
  • Match the Stationary Phase: Use silica gel from the same manufacturer and of the same grade for both TLC and column chromatography if possible.

  • Pre-equilibrate the Column: Before loading the sample, flush the packed column with several column volumes of the mobile phase. This helps to establish thermal and chemical equilibrium.

  • Dry Loading: For critical separations, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then carefully add the resulting powder to the top of the column. This often leads to sharper bands and better resolution.[4]

  • TLC to Column Gradient Conversion: A common rule of thumb is that the solvent system that gives an Rf of ~0.3 on TLC is a good starting point for isocratic elution on a column.

Advanced Separation Strategies

Leveraging Pentafluorophenyl (PFP) Stationary Phases

PFP columns offer a unique selectivity that is often complementary to traditional C18 or silica gel phases.[11][14] They are particularly useful for separating halogenated compounds, isomers, and polar analytes. The separation mechanism on a PFP phase is multi-modal, involving:[10][14]

  • Hydrophobic interactions

  • π-π interactions

  • Dipole-dipole interactions

  • Hydrogen bonding

This complex set of interactions can provide the selectivity needed to resolve challenging mixtures of fluorinated spiro compounds.[14]

Introduction to Fluorous-Phase Chromatography

For compounds with a high fluorine content, fluorous chromatography is a powerful technique.[12] It relies on the principle of "fluorophilicity," where highly fluorinated molecules prefer to interact with a fluorinated stationary phase.[3]

  • Stationary Phase: Silica gel bonded with a perfluoroalkyl chain.

  • Mobile Phase: A gradient of a fluorinated solvent (e.g., perfluorohexanes) and an organic solvent (e.g., methanol, acetonitrile).

  • Application: Ideal for separating a fluorous-tagged spiro compound from non-fluorinated reagents or byproducts. It can also be used to separate a mixture of fluorinated compounds based on their degree of fluorination.[12][13]

G cluster_1 Chromatography Selection Workflow start Fluorinated Spiro Compound Mixture solubility_test Assess Polarity & Solubility start->solubility_test normal_phase Normal-Phase (Silica Gel) Hexane/EtOAc solubility_test->normal_phase Low to moderate polarity reversed_phase Reversed-Phase (C18) ACN/Water solubility_test->reversed_phase Moderate to high polarity fluorous_phase Fluorous-Phase (Fluorous Silica) Fluorous/Organic Solvent solubility_test->fluorous_phase High fluorine content success Purified Compound normal_phase->success reversed_phase->success fluorous_phase->success

Caption: Chromatography mode selection guide.

Reference Tables

Table 1: Common Solvents for Normal-Phase Chromatography

This table lists common solvents in order of increasing polarity (eluting power) on silica gel.[16]

SolventPolarity IndexSelectivity Class
Hexane / Heptane0.1---
Toluene2.4Aromatic
Dichloromethane (DCM)3.1Halogenated
Diethyl Ether2.8Ether
Ethyl Acetate (EtOAc)4.4Ester
Acetone5.1Ketone
Acetonitrile (ACN)5.8Nitrile
Isopropanol (IPA)3.9Alcohol
Methanol (MeOH)5.1Alcohol

Data adapted from various sources for general guidance.[4][16]

Table 2: Starting Solvent Systems for Fluorinated Spiro Compounds on Silica Gel
Compound CharacteristicsRecommended Starting System (v/v)TLC Rf Target
Non-polar (e.g., highly fluorinated, lacking H-bond donors)5-10% Ethyl Acetate / Hexanes0.2 - 0.4
Moderately Polar (e.g., contains ester, ketone, or ether groups)20-50% Ethyl Acetate / Hexanes0.2 - 0.4
Polar (e.g., contains alcohol or amine groups)5-10% Methanol / Dichloromethane0.2 - 0.4
Basic Amine Containing 5% Methanol / Dichloromethane + 1% Triethylamine0.2 - 0.4

References

  • Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • troubleshooting poor resolution in HPLC analysis of fluorin
  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv.
  • Successful Flash Chrom
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Column chrom
  • Solvent Systems for Silica Gel Column Chrom
  • How should normal-phase gradient solvents be chosen?. Biotage.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
  • Thermodynamics and polarity-driven properties of fluorin
  • Thermodynamics and polarity-driven properties of fluorin

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Silent" Base Peak & The Fluorine Shift

For researchers synthesizing fluorinated cyclic enones, 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene presents a classic mass spectrometry trap. Because the ionization is dominated by the dioxolane protecting group, the base peak (typically m/z 99 ) is often identical to its non-fluorinated parent.

This guide details how to distinguish the target compound (MW 158) from its non-fluorinated analog (MW 140) and the deprotected ketone. The critical diagnostic is not the abundant low-mass fragmentation, but the Molecular Ion (


) stability  and the characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) .

Structural Context & Alternatives

To interpret the spectrum, we must understand the molecule as a "masked" ketone with a vinyl fluoride motif.

FeatureTarget Compound Non-Fluorinated Analog Deprotected Ketone
Name 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene1,4-Dioxaspiro[4.5]dec-7-ene4-Fluoro-cyclohex-3-en-1-one
Formula



MW 158 Da 140 Da 114 Da
Key Feature Vinyl Fluoride + KetalKetal ProtectionFree Enone
Primary Use Stable IntermediateControl / Starting MaterialReactive Metabolite
Structural Logic
  • The Ketal (Dioxolane): Directs charge localization. The oxygen lone pairs stabilize the positive charge, triggering

    
    -cleavage.
    
  • The Vinyl Fluoride (C7=C8-F): The C-F bond is strong (

    
     carbon). Unlike alkyl fluorides, it resists simple heterolytic cleavage but undergoes specific elimination (HF loss) under high-energy Electron Ionization (EI).
    

Comparative Fragmentation Analysis

Scenario A: The Target (8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene)

Diagnostic:


 158 

138

99
  • Molecular Ion (

    
    , m/z 158):  Visible but often low intensity. The presence of the ketal destabilizes the parent ion relative to the ketone.
    
  • Loss of HF (

    
    , m/z 138):  A distinct "fluorine signature." The elimination of neutral HF is driven by the high heat of formation of HF. This peak is absent in the non-fluorinated analog.
    
  • The "Ketal Anchor" (m/z 99): The most abundant ion (Base Peak).

    • Mechanism:[1]

      
      -cleavage of the dioxolane ring.
      
    • Composition:

      
       (Dioxolane ring + Spiro Carbon + adjacent 
      
      
      
      ).
    • Crucial Insight: Because the Fluorine is located at C8 (distal to the spiro center), the base peak does not contain fluorine. It appears at m/z 99, exactly the same as the non-fluorinated standard.

Scenario B: The Non-Fluorinated Analog (Control)

Diagnostic:


 140 

99
  • Molecular Ion (

    
    , m/z 140):  18 Da lower than the target.
    
  • Retro-Diels-Alder (RDA): The cyclohexene ring undergoes RDA, often yielding a diene fragment and the dioxolane-containing alkene.

  • Base Peak (m/z 99): Identical to the target. Warning: Relying solely on the base peak will lead to false positives.

Scenario C: The Deprotected Ketone

Diagnostic:


 114 

86

Without the stabilizing dioxolane, the fragmentation shifts entirely. The molecular ion is often stronger, and the loss of CO (28 Da) becomes relevant (


 114 

86).

Mechanistic Deep Dive (Graphviz)

The following diagram illustrates the competition between the "Universal Ketal Pathway" and the "Fluorine-Specific Pathway."

FragmentationPathways Parent Molecular Ion (M+) m/z 158 (Radical Cation) AlphaCleavage α-Cleavage (Ring Opening) Parent->AlphaCleavage Fast HFLoss HF Elimination [M-20]+ Parent->HFLoss Thermal/EI RDA Retro-Diels-Alder Parent->RDA Ring Strain Oxonium Base Peak m/z 99 (C5H7O2+) NO FLUORINE AlphaCleavage->Oxonium -C3H4F• (Neutral Loss) Fragment138 Diene Cation m/z 138 (C8H10O2+) HFLoss->Fragment138 -HF (20 Da) RDA_Frag Ethylene Ketal Frag m/z 86 RDA->RDA_Frag -C4H5F (Diene)

Figure 1: Mechanistic branching showing why the base peak (m/z 99) loses the fluorine information, while the M-20 pathway retains the core skeleton.

Experimental Data Comparison

The following table synthesizes expected relative abundances based on standard EI-MS behavior of fluorinated ketals [1][2].

m/z (Mass-to-Charge)Ion IdentityTarget (8-F) AbundanceAnalog (Non-F) AbundanceInterpretation Notes
158

(Target)
5 - 15%0% Primary Confirmation.
140

(Analog)
0%10 - 20%Evidence of starting material.
138

10 - 25%0%Specific to Fluorinated Target.
112

< 5%< 5%Loss of protecting group (rare in EI).
99

100% (Base) 100% (Base) Universal Ketal Fragment. Non-diagnostic.
86

20 - 40%20 - 40%RDA fragment (Ketal portion).
55

/

HighHighGeneral hydrocarbon noise.

Validated Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-MS method is recommended. This protocol minimizes thermal degradation of the ketal prior to ionization.

MethodWorkflow Sample Sample Prep Dilute to 10 ppm in DCM (Avoid Methanol - transacetalization risk) Inlet GC Inlet Temp: 250°C Split Ratio: 20:1 Sample->Inlet 1 µL Injection Column Separation 5% Phenyl-Methyl Siloxane (HP-5ms) 30m x 0.25mm Inlet->Column Helium Carrier MS_Source MS Source (EI) 70 eV Temp: 230°C Column->MS_Source Elution Analysis Data Analysis Extract Ion Chromatogram (EIC) Target: m/z 158, 138, 99 MS_Source->Analysis Spectra Generation

Figure 2: Workflow for minimizing thermal artifacts and ensuring detection of the molecular ion.

Protocol Notes (Self-Validating Steps):
  • Solvent Choice: Do not use methanol or protic solvents. In the hot injection port, trace acid can catalyze the exchange of the ethylene glycol ketal with methanol, destroying the sample (Artifact m/z will appear). Use Dichloromethane (DCM) or Ethyl Acetate.

  • Source Temperature: Keep the ion source at 230°C. Higher temperatures (280°C+) can induce thermal elimination of HF before ionization, artificially inflating the m/z 138 peak and suppressing the molecular ion [3].

  • Validation: Run a blank DCM injection. If m/z 149 (Phthalates) or m/z 73 (Siloxanes) dominates, system maintenance is required before characterizing the fluoro-ketal.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Dioxaspiro[4.5]dec-7-ene. National Institute of Standards and Technology.[2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for ketal

    
    -cleavage mechanisms).
    
  • Ebeler, S. E., et al. (2002). Gas Chromatography-Mass Spectrometry of Fluorinated Compounds. In Analysis of Taste and Aroma. Springer.

Sources

A Researcher's Guide to Identifying Vinyl Fluorides in Spirocyclic Systems Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for vinyl fluorides integrated into spiro ring systems. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple peak listings to explain the underlying physical principles that govern vibrational frequencies in these unique and sterically demanding structures. By comparing strained spirocyclic systems to simpler acyclic and cyclic analogues, we offer a predictive framework for identifying this important functional group, supported by experimental data and established spectroscopic principles.

The Spectroscopic Challenge of Spirocyclic Vinyl Fluorides

Vinyl fluorides are valuable functional groups in medicinal chemistry, prized for their ability to act as stable bioisosteres of amides or esters and to modulate electronic properties without introducing significant steric bulk. When this group is incorporated into a spirocycle—a bicyclic system joined by a single quaternary carbon—the resulting molecule combines the unique conformational rigidity of the spiro core with the distinct electronic character of the vinyl fluoride.

Characterizing these complex structures requires a robust analytical method like Fourier-Transform Infrared (FTIR) spectroscopy. However, the interpretation of the resulting spectra is not always straightforward. The inherent ring strain and constrained bond angles of small spiro-rings can significantly alter the vibrational frequencies of attached functional groups compared to their behavior in more flexible, unstrained environments. This guide will dissect these influences to provide a clear, predictive model for spectral interpretation.

Baseline IR Characteristics of Key Vibrational Modes

To understand the spectrum of a spirocyclic vinyl fluoride, we must first establish the baseline frequencies for the key bonds in unstrained systems.

  • The C-F Stretch: The carbon-fluorine bond is the strongest single bond in organic chemistry, and its stretching vibration gives rise to a characteristically strong and intense absorption band in the IR spectrum. Due to its sensitivity to the local electronic environment, the C-F stretching frequency can appear over a wide range, typically between 1000 and 1360 cm⁻¹ [1][2]. For monofluorinated compounds, a strong band is often observed between 1000 and 1110 cm⁻¹[1].

  • The C=C Stretch: In simple, non-conjugated alkenes, the carbon-carbon double bond stretch (νC=C) appears as a medium-intensity band around 1640-1680 cm⁻¹ [3][4]. For a terminal vinyl group (=CH₂), this peak is often found near 1645 cm⁻¹[3].

  • The =C-H Bending Modes: The out-of-plane bending vibrations (wagging) of the hydrogens on a vinyl group are also characteristic. For a monosubstituted alkene (R-CH=CH₂), strong bands typically appear near 990 cm⁻¹ and 900 cm⁻¹ [3].

The Influence of Ring Strain: A Comparative Analysis

The defining feature of small spiro-rings is ring strain, which arises from the deviation of bond angles from their ideal values. This strain has a profound and predictable effect on the vibrational frequencies of exocyclic double bonds—a category that includes the vinyl group in our target molecules.

The governing principle is that as ring strain increases (i.e., as the ring size decreases), the vibrational frequency of an exocyclic C=C bond increases.[5][6] This phenomenon can be attributed to changes in hybridization and mechanical coupling between the C=C bond and the adjacent C-C bonds of the ring.[7][8][9] As the internal ring angle is compressed, the exocyclic bonds gain more s-character, which strengthens them and increases the energy required to excite their stretching vibration.[8]

We can observe this trend clearly by comparing the C=C stretching frequencies of a series of methylenecycloalkanes, which serve as excellent non-fluorinated analogues for our system.

CompoundRing SizeRing Strain (approx. kcal/mol)ν(C=C) Stretch (cm⁻¹)
Methylenecyclohexane6~0~1651
Methylenecyclopentane5~6~1657
Methylenecyclobutane4~26~1678
Methylenecyclopropane3~40~1780

Data compiled from sources discussing the effect of ring size on exocyclic double bond frequencies.[5][6]

This table demonstrates a clear, positive correlation between ring strain and the C=C stretching frequency, with a dramatic shift of over 120 cm⁻¹ from the unstrained 6-membered ring to the highly strained 3-membered ring.

Prediction for Spirocyclic Vinyl Fluorides:

Based on this principle, we can predict that a vinyl fluoride attached to a spiro[2.2]pentane or spiro[3.3]heptane system will exhibit a ν(C=C) absorption at a significantly higher wavenumber than a simple, acyclic vinyl fluoride. The presence of the electronegative fluorine atom will further influence this bond, but the dominant effect for the C=C stretch is expected to arise from the ring strain.

Therefore, the key diagnostic peaks for a vinyl fluoride in a strained spiro ring are:

  • A strong C-F stretch in the typical region of 1000-1360 cm⁻¹ .

  • A C=C stretch shifted to a **higher frequency ( >1660 cm⁻¹) **, with the magnitude of the shift dependent on the size (and thus strain) of the ring to which it is attached.

The following diagram illustrates the logical flow for identifying these key features.

G cluster_0 Analysis of Unknown Spectrum cluster_1 Primary Diagnostic Regions cluster_2 Interpretation & Conclusion A Acquire IR Spectrum (See Protocol 4.0) B Region 1: 1000-1360 cm⁻¹ (C-F Stretch) A->B Examine C Region 2: >1660 cm⁻¹ (Strained C=C Stretch) A->C Examine D Strong, sharp peak present? B->D E Medium peak present? C->E D->E Yes G Conclusion: Functional group likely absent or other structure present D->G No F Conclusion: High confidence of spirocyclic vinyl fluoride E->F Yes E->G No

Caption: Logical workflow for identifying a spirocyclic vinyl fluoride from an IR spectrum.

Experimental Protocol: Acquiring High-Quality Data with ATR-FTIR

Attenuated Total Reflectance (ATR) is a powerful and convenient FTIR sampling technique that requires minimal to no sample preparation for solid powders or liquids, making it ideal for routine analysis of synthetic products.[2][5][8]

G Start Start Step1 1. Clean ATR Crystal (e.g., with isopropanol) Start->Step1 Step2 2. Record Background Spectrum (Clean, empty crystal) Step1->Step2 Step3 3. Apply Sample (Small amount of solid/liquid) Step2->Step3 Step4 4. Apply Pressure (Ensure good contact) Step3->Step4 Step5 5. Collect Sample Spectrum (Co-add scans for S/N) Step4->Step5 Step6 6. Clean Crystal Step5->Step6 End End Step6->End

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology:

  • Crystal Cleaning: Before any measurement, the ATR crystal (commonly diamond or zinc selenide) must be meticulously cleaned.[1] Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. Ensure the solvent has completely evaporated before proceeding.

  • Background Collection: With the clean, empty crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal material itself and the ambient atmosphere (e.g., CO₂ and water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For solids, only enough material to cover the crystal surface is needed.

  • Pressure Application: For solid samples, use the instrument's pressure clamp to apply firm, even pressure. This is critical to ensure good contact between the sample and the crystal surface, as the IR beam's evanescent wave only penetrates a few microns into the sample.[10][11]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR region of 4000-400 cm⁻¹ is appropriate.

  • Data Processing: The resulting spectrum will be displayed in units of % Transmittance or Absorbance. Perform any necessary corrections, such as an ATR correction (available in most instrument software) if a direct comparison to a library transmission spectrum is desired.

  • Final Cleaning: After the measurement is complete, thoroughly clean the sample from the crystal surface using an appropriate solvent and soft cloth.

By following this robust protocol, researchers can obtain high-quality, reproducible spectra, which are essential for the confident identification of the subtle peak shifts discussed in this guide.

Conclusion

The identification of vinyl fluorides within spirocyclic frameworks by IR spectroscopy is a nuanced but manageable task. While the C-F stretch provides a strong, reliable indicator in the 1000-1360 cm⁻¹ range, the key to confirming the spirocyclic context lies in the position of the C=C stretching vibration. By understanding and anticipating the upward shift of this peak to >1660 cm⁻¹ due to ring strain, researchers can add a powerful layer of evidence to their structural elucidation. This comparative approach, which leverages data from simpler, analogous systems, provides a logical and scientifically grounded framework for interpreting the spectra of these complex and valuable molecules.

References

  • Canadian Science Publishing. (n.d.). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h 6 and -d 6. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). The infrared spectra of spiropentane methylenecyclobutane and 2-methyl-1-butene. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ring strain – Knowledge and References. Retrieved from [Link]

  • University Chemistry. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • AIP Publishing. (1970). Methylenecyclobutane: Ring‐Puckering Potential Function from Mid‐Infrared Combination Bands. The Journal of Chemical Physics. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Methylenecyclopropane-trans-1,2-dicarboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentane, methyl-. Retrieved from [Link]

  • Chegg.com. (2023). Solved 12.5. Following are infrared spectra of | Chegg.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Bioisosteric comparison of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene and enol ethers

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Profiling: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene vs. Cyclic Enol Ethers

Executive Summary: The Case for Vinylic Fluorine

In medicinal chemistry, the modulation of metabolic stability without altering binding affinity is a paramount challenge. This guide compares 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (a cyclic vinyl fluoride) against its direct structural analogs, Cyclic Enol Ethers .

While enol ethers (


) offer favorable electronic density for binding interactions, they represent significant metabolic liabilities due to rapid acid-catalyzed hydrolysis. The 8-fluoro derivative (

) functions as a non-classical bioisostere. It mimics the electronic polarization and steric demand of the enol ether oxygen while rendering the alkene moiety chemically and metabolically inert to hydrolysis. This guide provides the rationale, data, and protocols for substituting enol ethers with vinyl fluorides in lead optimization.

Structural & Electronic Bioisosterism

The substitution of an enol ether oxygen (or the entire alkoxy group) with a fluorine atom is driven by the "Fluorine Effect." This section analyzes why 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene is a superior scaffold for drug discovery campaigns requiring stable enol mimics.

Comparative Physicochemical Profile

The following table contrasts the key properties of the vinyl fluoride scaffold against a representative ethyl enol ether.

Feature8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene 8-Ethoxy-1,4-dioxaspiro[4.5]dec-7-ene Impact on Bioactivity
Electronic Character

-donating (resonance),

-withdrawing (induction).
Strong

-donating, weak

-withdrawing.
Fluorine lowers HOMO energy, reducing oxidative susceptibility.[1]
Bond Length (

)

(C-F)

(C-O)
C-F is closer in length to C-H, minimizing steric clash in tight binding pockets.
Van der Waals Radius

(F)

(O)
Fluorine is a closer steric mimic to Oxygen than Hydrogen, preserving shape.
Lipophilicity (LogP)


Fluorination moderately increases lipophilicity, improving membrane permeability.
Metabolic Liability Inert to hydrolytic cleavage.High (Hydrolyzes to ketone).Critical Differentiator.
Electrostatic Mimicry

While fluorine is the most electronegative element, its ability to donate electron density into the alkene


-system (mesomeric effect) allows it to mimic the electron-rich nature of an enol ether oxygen. However, unlike the oxygen lone pair which is highly basic, the fluorine lone pairs are tightly held, preventing protonation—the first step in hydrolysis.

Metabolic Stability: The Mechanism of Action

The primary failure mode for enol ethers in vivo is acid-catalyzed hydrolysis, which converts the masked enol back into a ketone, often leading to loss of potency or generation of toxic metabolites. The vinyl fluoride moiety completely arrests this pathway.

Comparative Degradation Pathways

The diagram below illustrates the divergent fates of these two species under physiological/acidic conditions.

StabilityComparison EnolEther Enol Ether Scaffold (Electron Rich) Protonation Protonation (Rate Limiting) EnolEther->Protonation H+ Attack Oxocarbenium Oxocarbenium Ion (Unstable Intermediate) Protonation->Oxocarbenium e- delocalization Ketone Hydrolysis Product (Ketone + Alcohol) Oxocarbenium->Ketone +H2O VinylFluoride 8-Fluoro-1,4-dioxaspiro [4.5]dec-7-ene AcidEnv Acidic Environment (pH < 5 or Enzymatic) VinylFluoride->AcidEnv NoReaction NO REACTION (Stable Scaffold) AcidEnv->NoReaction High Ionization Potential Low Basicity

Figure 1: Mechanistic divergence between enol ethers and vinyl fluorides.[2] The high ionization potential of the vinyl fluoride prevents the formation of the critical carbocation intermediate.

Experimental Protocols

To validate the bioisosteric replacement in your specific pipeline, two core workflows are required: the synthesis of the fluorinated scaffold and a comparative stability assay.

Synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Rationale: Direct fluorination of the parent ketone (1,4-dioxaspiro[4.5]decan-8-one) is the most efficient route. We utilize Selectfluor, an electrophilic fluorinating agent, which reacts with the enol acetate or silyl enol ether intermediate.

Protocol:

  • Enol Activation:

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10 mmol) in dry THF under

      
      .
      
    • Cool to -78°C. Add LiHMDS (1.1 eq) dropwise to generate the lithium enolate.

    • Stir for 30 mins. Add chlorotrimethylsilane (TMSCl, 1.2 eq) to trap the enolate as the silyl enol ether.

    • Warm to RT and isolate the silyl enol ether via rapid workup (hexane extraction).

  • Electrophilic Fluorination:

    • Dissolve the silyl enol ether in Acetonitrile (MeCN).

    • Add Selectfluor (1.1 eq) at 0°C.

    • Mechanism:[3] Selectfluor transfers

      
       to the double bond, forming a carbocation which eliminates the silyl group (or proton) to regenerate the double bond.
      
    • Stir for 2-4 hours. Monitor by TLC (formation of UV-active spot).

  • Purification:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 60-75%.

Comparative Hydrolysis Assay (Stability Validation)

Objective: Quantify the half-life (


) of the vinyl fluoride vs. the enol ether.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of both the 8-Fluoro compound and a reference enol ether (e.g., 8-ethoxy analog) in DMSO.

  • Incubation: Dilute stocks to 100

    
     in Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffer (pH 7.4). Incubate at 37°C.
    
  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Quench aliquots immediately with cold Acetonitrile/Internal Standard. Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • Success Criterion: Vinyl Fluoride should show

      
       remaining at T=240 min in SGF. Enol ether will likely show 
      
      
      
      remaining.

Application Workflow: Lead Optimization

How to integrate this building block into a medicinal chemistry campaign.

OptimizationWorkflow Hit Hit Identification (Contains Enol Ether/Enone) MetabIssue Metabolic Liability Identified (Rapid Hydrolysis/Oxidation) Hit->MetabIssue DMPK Assay Design Design: Bioisosteric Replacement Target: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene MetabIssue->Design Strategy: F-for-O Swap Synthesis Synthesis & Coupling (Protocol 4.1) Design->Synthesis Validation Validation (Protocol 4.2 + Binding Assay) Synthesis->Validation Lead Optimized Lead (High Stability, Retained Potency) Validation->Lead Success Criteria Met

Figure 2: Decision tree for implementing 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene in lead optimization.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Banks, R. E. (Selectfluor Chemistry). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • ChemScene. (Compound Data). 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene Product Information. ChemScene. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, grounding each recommendation in established safety principles and regulatory standards.

The unique structure of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, a fluorinated organic compound, necessitates a specialized approach to its disposal. The high stability of the carbon-fluorine bond means that standard chemical neutralization methods are often ineffective.[1][2] Therefore, a robust disposal plan must focus on containment, proper classification, and ultimately, destruction by appropriate means.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste with the appropriate personal protective equipment (PPE). The specific PPE may vary depending on the physical form of the waste (e.g., solid, solution) and the nature of any associated solvents or reagents.

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Inspect gloves before use.[3][4]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or aerosols.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[6]

Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6] Avoid contact with skin and eyes.[6]

Step-by-Step Disposal Plan

The proper disposal of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Container: Collect all 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste in a dedicated, chemically compatible container.[1][7] The container must be in good condition and have a secure, leak-proof closure.[8][9]

  • Avoid Mixing: Do not mix 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible wastes can lead to dangerous reactions.[10] Keep acids and bases segregated, and do not mix flammable liquids with oxidizers or corrosives.[10]

  • Solid vs. Liquid: If you have both solid and liquid waste containing this compound, they should be collected in separate, appropriately labeled containers.[10]

Step 2: Proper Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • "Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste".[8]

  • Chemical Identification: Clearly list the full chemical name, "8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene," and its approximate concentration or quantity.[8] Do not use abbreviations or chemical formulas.[8]

  • Hazard Pictograms: Include any relevant hazard pictograms as indicated by the Safety Data Sheet (SDS) for the compound or its components.

Step 3: Storage of Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Point of Generation: Store the waste container at or near the point of generation, in a designated satellite accumulation area.[8]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]

  • Secure and Closed: Keep the waste container tightly closed except when adding waste.[8] Do not leave a funnel in the container.[8]

  • Safe Location: Store the waste away from heat sources, direct sunlight, and high-traffic areas.[7]

Step 4: Arranging for Disposal

The final disposal of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene must be handled by a licensed hazardous waste management facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[1][11]

  • Provide Information: Be prepared to provide detailed information about the waste, including its composition and any associated hazards.[1][11]

  • High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[1] This process requires specialized facilities equipped with off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[1][12]

Disposal Workflow Diagram

G cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Generate Waste (8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene) B Select Chemically Compatible Container A->B C Segregate from Incompatible Wastes B->C D Label as 'Hazardous Waste' C->D E Identify Chemical Name & Concentration D->E F Add Hazard Pictograms & Accumulation Date E->F G Store at Point of Generation F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Contact EHS or Licensed Waste Disposal Company I->J K Provide Waste Information J->K L Arrange for High-Temperature Incineration K->L

Caption: Workflow for the proper disposal of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area.

  • Small Spills: For minor spills, use an absorbent material compatible with the chemical to soak up the spill.[1] Carefully scoop the material into a designated waste container.[1] Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing.[1]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office.

By adhering to these procedures, you can ensure the safe and responsible management of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene waste, minimizing risks to yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).
  • 1 - SAFETY DATA SHEET. (n.d.).
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE - ChemicalBook. (2025, July 26).
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid - Apollo Scientific. (n.d.).
  • 142273-44-7|8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene - BLDpharm. (n.d.).
  • 142273-44-7 | 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene | ChemScene. (n.d.).
  • Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Cheméo. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
  • 1,4-Dioxaspiro(4.5)decan-8-ol - PubChem. (n.d.).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 142273-44-7 | MW: 158.17 g/mol Classification: Pharmaceutical Intermediate / Fluorinated Building Block Signal Word: WARNING (Treat as Potent/Irritant)[1]

Executive Safety Summary

Do not treat this compound as a generic organic solvent. 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene combines a lipophilic spiro-cycle with a fluorinated alkene and a ketal (dioxolane) functionality. While standard SDSs classify it as an Irritant (H315, H319, H335), its structural properties suggest enhanced skin permeability and solvent-like behavior toward common glove materials.

Core Directive: Adopt Control Band 2 (OEB 2) protocols. Assume the compound is readily absorbed through the skin and potentially reactive until full toxicological data proves otherwise.

Hazard Analysis & Technical Rationale

The "Why" Behind the Protocol

To ensure safety, we must look at the molecule's functional groups, not just its GHS label.

FeatureHazard ImplicationOperational Consequence
Fluorinated Alkene Electronic modification of the double bond often increases metabolic stability and reactivity with nucleophiles (e.g., biological proteins).Strict Dermal Protection: Prevent skin contact to avoid potential sensitization or alkylation.
1,3-Dioxolane (Ketal) Cyclic ethers are known to permeate standard nitrile gloves rapidly. They act as "carriers," potentially dragging the fluorinated motif through the glove barrier.Glove Selection: Standard thin nitrile is for splash protection only. Laminate or double-gloving is required for handling liquids/oils.
Spiro-Cycle Increases lipophilicity (fat solubility).Bioavailability: If it touches skin, it will likely absorb rather than sit on the surface.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg of material.

A. Respiratory Protection[2][3][4][5][6][7]
  • Primary Control: All open handling (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary Control (Outside Hood): If handling outside containment cannot be avoided (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) combination cartridges.

    • Rationale: The ketal functionality suggests volatility; simple dust masks (N95) offer no protection against vapors.

B. Dermal Protection (Gloves)

CRITICAL: Do not rely on standard 4-mil nitrile gloves for immersion or prolonged contact.

TaskRecommended Glove SystemMax Wear Time
Standard Handling (Weighing solids, closed transfer)Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High dexterity, 5-6 mil)Change outer glove every 30 mins or immediately upon splash.
High Risk (Dissolving, cleaning spills, handling oil form)Laminate Barrier: 1. Inner: Silver Shield® / 4H® (Laminate)2. Outer: Nitrile (for grip)> 4 Hours (Laminates provide broad chemical resistance).
C. Body & Eye Protection[2][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash from the ketal solvent properties.

  • Body: Lab coat (Tyvek® or chemically resistant polypropylene preferred over cotton).

  • Feet: Closed-toe, non-perforated shoes.

Operational Workflow & Decision Logic

Use the following decision logic to determine the required safety setup before beginning work.

RiskAssessment Start Task Definition StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Liquid Oil / Solution StateCheck->Liquid Oil/Solvent Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Heating Liquid->Reaction Control1 Standard PPE (Double Nitrile) Fume Hood Weighing->Control1 < 1g Control3 Full Containment (Glovebox or Closed System) Weighing->Control3 > 10g (Dust Risk) Control2 Enhanced PPE (Laminate Gloves) Splash Goggles Reaction->Control2 Standard Ops Reaction->Control3 High Temp / Pressure

Figure 1: Risk Assessment Logic for determining containment and PPE levels based on physical state and quantity.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

Fluorinated solids often exhibit high static charge, causing "fly-away" powder that contaminates surfaces.

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.

  • Setup: Line the working surface with a disposable absorbent pad (plastic side down).

  • Weighing:

    • Tare the receiving vessel (with lid) before opening the chemical container.

    • Use a disposable spatula.

    • Do not return excess chemical to the original bottle (prevents cross-contamination).

  • Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in acetone/ethanol before removing it from the hood.

Protocol B: Reaction Setup (Liquid/Solution)

The ketal group is acid-sensitive. Accidental contact with strong acids can release the ketone and ethylene glycol, potentially altering the hazard profile.

  • Glove Check: Inspect gloves for pinholes by inflating them with air.

  • Solvent Addition: Add solvent slowly to the 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

  • Temperature Control: If the reaction is exothermic, ensure cooling is active before addition.

  • Waste Segregation:

    • Designate a specific liquid waste container labeled: "Fluorinated Organic Waste."

    • Do not mix with aqueous acidic waste streams to prevent ketal hydrolysis in the waste drum.

Emergency & Disposal Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE Up-grade: Don a full-face respirator (OV/P100) and Silver Shield® laminate gloves.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.

  • Clean: Wipe area with Acetone, followed by soap and water. Treat all cleanup materials as hazardous waste.

First Aid (Immediate Action)
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (fluorinated compounds can cause delayed corneal damage).

Disposal[3][4][8]
  • Incineration: This compound requires high-temperature incineration (with scrubber for HF gas generation).

  • Labeling: Clearly mark waste as "Contains Organic Fluorine."

References

  • PubChem. (n.d.). Compound Summary: 1,4-Dioxaspiro[4.5]decane derivatives.[3][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork NSW. (2023). Handling Potent Pharmaceutical Intermediates. Control Banding Strategies.[3][5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.